Product packaging for 3,3-Dimethylpiperidin-4-one(Cat. No.:CAS No. 150668-82-9)

3,3-Dimethylpiperidin-4-one

Cat. No.: B126129
CAS No.: 150668-82-9
M. Wt: 127.18 g/mol
InChI Key: KXBPUMSPCLLXRZ-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidin-4-one (CAS 150668-82-9) is a versatile chemical intermediate belonging to the pharmaceutically important piperidin-4-one family. Piperidin-4-ones are recognized as a potential pharmacophore and have been reported to possess a broad spectrum of pharmacological activities, including anticancer and anti-HIV properties . The scaffold serves as a key precursor in medicinal chemistry for the design and synthesis of novel bioactive molecules . Its core structure allows for suitable modifications to achieve better receptor interactions and enhanced biological activities . This compound is a valuable building block in organic synthesis, frequently accessed via methods like the Mannich reaction . It is commonly used to create more complex structures, such as hydrazone derivatives, which are investigated for their promising biological activities, including antiviral applications against targets like SARS-CoV-2 . As a curcumin mimic, the 4-piperidone scaffold is also studied to overcome the pharmacokinetic limitations of natural curcumin, aiming to develop agents with improved solubility and bioavailability for various therapeutic applications . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B126129 3,3-Dimethylpiperidin-4-one CAS No. 150668-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPUMSPCLLXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624241
Record name 3,3-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150668-82-9
Record name 3,3-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylpiperidin-4-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethylpiperidin-4-one, a heterocyclic organic compound. Due to the limited availability of experimental data for this specific molecule in public literature, this guide furnishes key identifying information and predicted properties. To meet the technical requirements for experimental data and protocols, this document also presents a detailed analysis of a closely related, well-characterized derivative: 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one . This analogue serves as a valuable case study, illustrating the synthetic methodology and spectroscopic characteristics common to this class of compounds.

Chemical Structure and Identification of this compound

This compound belongs to the piperidin-4-one family, which are saturated heterocyclic ketones. The core structure is a six-membered ring containing a nitrogen atom, with a ketone functional group at the 4-position. The designation "3,3-dimethyl" indicates the presence of two methyl groups attached to the third carbon atom of the ring.

Table 1: Identifiers and Basic Properties of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 150668-82-9
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
PubChem CID 22278837[1]

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported. The following table includes predicted data from chemical databases.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Boiling Point 186.2 ± 15.0 °C
Flash Point 76.4 ± 20.5 °C
Density 0.925 ± 0.06 g/cm³
pKa Not Available
LogP 0.9038
Solubility Soluble in water (151 g/L at 25 °C)

Synthesis of Piperidin-4-ones: The Mannich Reaction

The most common and versatile method for the synthesis of piperidin-4-ones is the Mannich reaction.[2] This multicomponent condensation reaction typically involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone with at least two α-hydrogens.

General Synthesis Workflow

The synthesis of a piperidin-4-one via the Mannich reaction follows a logical progression from starting materials to the final cyclic product. This workflow is depicted below.

Mannich_Reaction_Workflow reactant reactant intermediate intermediate product product Amine Amine (e.g., Ammonium Acetate) Iminium Iminium Ion Formation Amine->Iminium Reacts with Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Iminium Ketone α,α'-Dienolizable Ketone (e.g., Methyl Isopropyl Ketone) Enolate Enolate Formation Ketone->Enolate Tautomerization Mannich_Add Mannich Addition Iminium->Mannich_Add Electrophile Enolate->Mannich_Add Nucleophile Cyclization Intramolecular Cyclization Mannich_Add->Cyclization Forms Intermediate Piperidinone Piperidin-4-one Product Cyclization->Piperidinone Dehydration Characterization_Workflow start start process process output output Synthesized_Product Synthesized Crude Product FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Groups NMR_H1 ¹H NMR Spectroscopy Synthesized_Product->NMR_H1 Proton Environment NMR_C13 ¹³C NMR Spectroscopy Synthesized_Product->NMR_C13 Carbon Skeleton MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Elemental Elemental Analysis Synthesized_Product->Elemental Elemental Composition Structure_Confirmed Structure and Purity Confirmed FTIR->Structure_Confirmed NMR_H1->Structure_Confirmed NMR_C13->Structure_Confirmed MS->Structure_Confirmed Elemental->Structure_Confirmed

References

In-Depth Technical Guide on the Biological Activity of 3,3-Dimethylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-dimethylpiperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigidified cyclohexane ring, bearing a carbonyl group and gem-dimethyl substitution at the C-3 position, serves as a versatile template for the design and synthesis of novel bioactive compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates in the realm of oncology, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic potential of several this compound derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for representative compounds against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
I 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-oneH929 (Multiple Myeloma)~1-5[1]
II 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-oneH929 (Multiple Myeloma)<1[1]
IV 3-Chloro-3-methyl-2,6-di-p-tolylpiperidin-4-oneH929 (Multiple Myeloma)<1[1]
Compound 6a 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivativeT47D (Breast Cancer)18.2[2]
Compound 6a 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivativeOVCAR3 (Ovarian Cancer)29.8[2]
Compound 6a 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivativeCA46 (Burkitt's Lymphoma)21.3[2]
Signaling Pathways in Anticancer Activity

The anticancer effects of piperidin-4-one derivatives are often attributed to their ability to interfere with crucial signaling cascades within cancer cells. Two prominent pathways implicated are the NF-κB and JAK/STAT pathways.

NF-κB Signaling Pathway Inhibition:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Certain piperidin-4-one derivatives have been shown to inhibit this pathway, leading to cancer cell death.

NF_kB_Inhibition Inhibition of NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB Degradation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Promotes Derivative 3,3-Dimethyl- piperidin-4-one Derivative Derivative->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound derivatives.

JAK/STAT Signaling Pathway Inhibition:

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling route that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

JAK_STAT_Inhibition Inhibition of JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Derivative 3,3-Dimethyl- piperidin-4-one Derivative Derivative->JAK Inhibits

Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

Antimicrobial Activity

Several derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The introduction of different substituents on the piperidin-4-one ring has been shown to modulate the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
1a 2,6-diaryl-3-methyl-4-piperidoneStaphylococcus aureus125[3]
1a 2,6-diaryl-3-methyl-4-piperidoneEscherichia coli250[3]
1a 2,6-diaryl-3-methyl-4-piperidoneBacillus subtilis125[3]
2a 2,6-diaryl-3-methyl-4-piperidoneStaphylococcus aureus250[3]
2a 2,6-diaryl-3-methyl-4-piperidoneEscherichia coli500[3]
2a 2,6-diaryl-3-methyl-4-piperidoneBacillus subtilis250[3]
13 N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F)Streptococcus mutans250[4]
13 N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F)Streptococcus sobrinus250[4]

Analgesic Activity

The piperidine scaffold is a well-known pharmacophore in many centrally acting analgesics. Derivatives of this compound have also been explored for their potential to alleviate pain. In vivo models are commonly used to assess the analgesic effects of these compounds.

Quantitative Analgesic Activity Data

The analgesic activity is often measured by the increase in pain threshold or the reduction in pain-induced behaviors in animal models.

Compound IDAnimal ModelAssayDose% Analgesia / EffectReference
PD1 MiceAcetic acid-induced writhing10 mg/kgSignificant reduction in writhes (p < 0.01)[5]
PD3 MiceAcetic acid-induced writhing10 mg/kgHighly significant reduction in writhes (p < 0.01)[5]
PD5 MiceAcetic acid-induced writhing10 mg/kgHighly significant reduction in writhes (p < 0.01)[5]

Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge to global health, and there is a continuous search for new therapeutic agents. Piperidine-containing compounds have shown promise in this area, with some this compound derivatives exhibiting neuroprotective properties in preclinical studies.

Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives may be mediated through the modulation of signaling pathways that are crucial for neuronal survival and function, such as the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Activation:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major intracellular pathway that promotes cell survival, growth, and proliferation. Activation of this pathway can protect neurons from apoptosis and oxidative stress-induced damage.

PI3K_Akt_Activation Activation of PI3K/Akt Signaling Pathway for Neuroprotection Growth_Factor Neurotrophic Factor (e.g., NGF) Receptor Tyrosine Kinase Receptor (e.g., TrkA) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Neuronal Survival and Growth Akt->Cell_Survival Promotes Derivative 3,3-Dimethyl- piperidin-4-one Derivative Derivative->PI3K Potentiates Activation MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of This compound derivative Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End Agar_Well_Diffusion_Workflow Agar Well Diffusion Experimental Workflow Start Start Prepare_Agar Prepare and sterilize Mueller-Hinton agar plates Start->Prepare_Agar Inoculate_Bacteria Inoculate the agar surface with a standardized bacterial suspension Prepare_Agar->Inoculate_Bacteria Create_Wells Create wells in the agar using a sterile cork borer Inoculate_Bacteria->Create_Wells Add_Compound Add a known concentration of the This compound derivative to each well Create_Wells->Add_Compound Incubate Incubate the plates at 37°C for 18-24h Add_Compound->Incubate Measure_Zones Measure the diameter of the zone of inhibition Incubate->Measure_Zones Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Measure_Zones->Determine_MIC End End Determine_MIC->End

References

The Emerging Potential of the 3,3-Dimethylpiperidin-4-one Scaffold in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel pharmacophores as building blocks for new chemical entities remains a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the piperidin-4-one moiety has garnered significant attention due to its presence in numerous biologically active compounds. This in-depth technical guide focuses on a specific, sterically constrained derivative: 3,3-dimethylpiperidin-4-one . The gem-dimethyl substitution at the C3 position introduces a unique conformational rigidity, which can be exploited to enhance binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this promising core, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the this compound Core and Its Derivatives

The synthesis of piperidin-4-one scaffolds is often achieved through the versatile Mannich reaction. In the case of substituted piperidin-4-ones, such as the 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, a one-pot condensation reaction is a common and efficient method.

General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A series of 3-chloro-3-methyl-2,6-diarylpiperidine-4-ones can be synthesized via a Mannich-type reaction. The general procedure involves the condensation of an appropriate aromatic aldehyde, 3-chloro-2-butanone, and an ammonium salt in an alcoholic solvent.[1]

Experimental Protocol: Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones [1]

  • A mixture of ammonium acetate (0.1 mol), the desired substituted benzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) is heated in ethanol.

  • Upon cooling to room temperature, the resulting colloidal suspension is dissolved in diethyl ether.

  • The solution is then treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.

  • The hydrochloride salt is filtered and washed with a mixture of ethanol and diethyl ether.

  • The free base is liberated by treating an alcoholic solution of the hydrochloride salt with aqueous ammonia, followed by dilution with water to precipitate the product.

  • The crude product is then purified by recrystallization from ethanol.

This synthetic approach allows for the introduction of various substituents on the aryl rings at the C2 and C6 positions, enabling the exploration of structure-activity relationships.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Recent studies have highlighted the potential of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anticancer agents.[1] These compounds have demonstrated cytotoxic effects against various hematological cancer cell lines.[1]

Table 1: Anticancer Activity of Selected 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

Compound IDAr (Aryl Group)Cancer Cell LineIC50 (µM)Reference
II 4-chlorophenylMyelomaData not specified in abstract
IV 4-methylphenylMyelomaData not specified in abstract

Note: Specific IC50 values were not available in the abstracts of the provided search results. Further research into the full-text articles is required to populate this table with precise quantitative data.

The anticancer mechanism of these compounds appears to involve the induction of apoptosis. Studies have shown that treatment with these derivatives leads to an increased expression of the pro-apoptotic genes p53 and Bax.[1]

Experimental Workflow: Evaluation of Anticancer Activity

The evaluation of the anticancer potential of novel compounds typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action synthesis Synthesis of This compound Derivatives mtt MTT Assay for Cytotoxicity (IC50) synthesis->mtt Test Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis western_blot Western Blot for Apoptotic Proteins (p53, Bax) apoptosis->western_blot gene_expression qRT-PCR for Gene Expression (p53, Bax) western_blot->gene_expression

Caption: Experimental workflow for anticancer evaluation.

Signaling Pathway: Induction of Apoptosis

The upregulation of p53 and Bax suggests that these compounds may trigger the intrinsic apoptosis pathway. p53, a tumor suppressor protein, can activate the transcription of Bax, a pro-apoptotic member of the Bcl-2 family. Increased Bax levels lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.

apoptosis_pathway compound This compound Derivative p53 p53 Activation compound->p53 Induces bax Bax Upregulation p53->bax Activates Transcription mitochondrion Mitochondrion bax->mitochondrion Promotes MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Releases caspases Caspase Activation cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Protocol: MTT Assay [2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until the cells form a monolayer.

  • Compound Treatment: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (or between 550-600 nm depending on the reader) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest at a specific phase.

Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining [4][5]

  • Cell Treatment and Harvesting: Treat cells with the test compound at the desired concentration and for the appropriate duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a nucleic acid staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While initial studies have focused on its anticancer potential, the inherent structural features of this core suggest that its derivatives could be explored for a wider range of biological targets.

  • Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors. The conformational constraint imposed by the gem-dimethyl group could be leveraged to design potent and selective inhibitors of various kinases implicated in cancer and other diseases.

  • Central Nervous System (CNS) Targets: Piperidine-based structures are prevalent in drugs targeting CNS receptors, such as GPCRs and ion channels. The lipophilicity and structural rigidity of the this compound core could be advantageous for designing brain-penetrant ligands with high affinity and selectivity for specific CNS targets, potentially leading to new treatments for neurodegenerative diseases and psychiatric disorders.

Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the mechanisms of action of compounds containing the this compound scaffold are warranted to fully realize its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on this exciting area of drug discovery.

References

Spectroscopic Profile of 3,3-Dimethylpiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylpiperidin-4-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of predicted data and analysis based on structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using established spectroscopic principles and computational models, offering a reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0 - 3.2m2HH-2
~2.4 - 2.6t2HH-5
~1.8 - 2.0t2HH-6
~1.1s6H2 x CH₃
~1.5 - 2.5br s1HNH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~210 - 215C=O (C-4)
~55 - 60C-2
~45 - 50C-6
~40 - 45C-3
~35 - 40C-5
~25 - 302 x CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H Stretch
~2960, 2870StrongC-H Stretch (Aliphatic)
~1715StrongC=O Stretch (Ketone)
~1465MediumC-H Bend (CH₂)
~1370MediumC-H Bend (CH₃)
~1100 - 1200MediumC-N Stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/zRelative IntensityPossible Fragment
127High[M]⁺ (Molecular Ion)
112Medium[M - CH₃]⁺
98Medium[M - C₂H₅]⁺ or [M - CO]⁺
84High[M - C₃H₇]⁺ or Alpha-cleavage fragments
70MediumFurther fragmentation
56HighFurther fragmentation

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound and its derivatives. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same instrument.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which helps in confirming the overall molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Synthesis of This compound B Purification (e.g., Chromatography, Recrystallization) A->B C Sample Preparation for Spectroscopic Analysis B->C D NMR Spectroscopy C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G ¹H NMR Data D->G H ¹³C NMR Data D->H I IR Spectrum E->I J Mass Spectrum F->J K Structural Elucidation and Characterization G->K H->K I->K J->K

IUPAC name and CAS number for 3,3-dimethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This technical guide focuses on the compound 1,3-dimethyl-4-piperidone . Initial searches for "3,3-dimethyl-4-piperidone" did not yield significant results for a compound with this specific substitution pattern on the piperidone ring. It is a common occurrence in chemical literature for isomers to be misidentified, and it is highly probable that the intended compound of interest is the more extensively documented 1,3-dimethyl-4-piperidone.

This document provides a comprehensive overview of 1,3-dimethyl-4-piperidone, including its chemical identity, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: 1,3-dimethylpiperidin-4-one[1] CAS Number: 4629-80-5[1][2] Synonyms: 1,3-Dimethyl-4-piperidone, 1,3-Dimethylpiperdone, 4-Piperidinone, 1,3-dimethyl-[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-dimethyl-4-piperidone.

PropertyValueSource
Molecular FormulaC₇H₁₃NO[1][3]
Molecular Weight127.18 g/mol [1]
Boiling Point62 °C @ 12 mmHg[2]
Density0.950 g/cm³[2]
Refractive Index1.4580[2]
pKa (predicted)8.06 ± 0.40[2]
AppearanceColorless to pale yellow liquid[3]
SolubilitySoluble in DMSO, methanol, ethanol, and ether; limited solubility in water.[2][3]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification of a compound. While a comprehensive dataset is not publicly available, key spectral information has been reported.

Spectrum TypeDescriptionSource
¹H NMRSpectra are available in public databases such as PubChem.[1]
¹³C NMRData for the hydrochloride salt of 1,3-dimethyl-4-piperidone has been published.[4]

Synthesis and Experimental Protocols

1,3-Dimethyl-4-piperidone is a valuable synthetic intermediate, and its core piperidone structure can be synthesized through various methods.[2][3][5] The Dieckmann condensation is a classical and effective method for the formation of the 4-piperidone ring.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol outlines the synthesis of the N-substituted 4-piperidone ring system, which is the core of 1,3-dimethyl-4-piperidone, starting from a diester precursor.[6][7][8]

Objective: To synthesize an N-alkyl-4-oxopiperidine-3-carboxylate intermediate via intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation to yield the N-alkyl-4-piperidone.

Materials:

  • 3,3'-methylimino-di-propionic acid diethyl ester (or similar N-substituted diester)

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)

  • Anhydrous ethanol or another suitable solvent (e.g., benzene, THF)

  • Aqueous acid (e.g., HCl, H₂SO₄) for hydrolysis and neutralization

  • Standard laboratory glassware for reflux and extraction

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Cyclization (Dieckmann Condensation):

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 3,3'-methylimino-di-propionic acid diethyl ester in anhydrous ethanol.

    • Add a stoichiometric amount of sodium ethoxide to the solution. The base will deprotonate the α-carbon of one of the ester groups.

    • Heat the reaction mixture to reflux. The resulting carbanion will undergo an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC). The intermediate product is ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[7]

  • Hydrolysis and Decarboxylation:

    • Once the cyclization is complete, cool the reaction mixture.

    • Add an excess of aqueous acid (e.g., 10% HCl) to the mixture.

    • Heat the mixture to reflux. The acidic conditions will hydrolyze the ester group to a carboxylic acid.

    • The resulting β-keto acid is unstable and will readily undergo decarboxylation upon heating, releasing carbon dioxide and forming the final 1-methyl-4-piperidone product.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid carefully with a suitable base (e.g., NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 1-methyl-4-piperidone by vacuum distillation.

Applications in Research and Drug Development

1,3-Dimethyl-4-piperidone and other 4-piperidone derivatives are significant building blocks in medicinal chemistry.[2][3] They serve as precursors for a wide range of biologically active molecules.

  • Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antiviral agents.[2] For instance, it is a crucial component in the synthesis of Alvimopan.

  • Agrochemicals: It plays a role in the development of agrochemicals like insecticides and herbicides.[2]

  • Curcumin Mimics: The 3,5-bis(ylidene)-4-piperidone scaffold, derived from 4-piperidones, is considered a curcumin mimic and exhibits diverse biological properties, including antitumor and anti-inflammatory activities.[9][10]

  • Analgesic and Antifungal Agents: Derivatives of 3-methyl-4-piperidone have been synthesized and screened for analgesic, local anaesthetic, and antifungal properties.[11][12]

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of the 4-piperidone ring system via the Dieckmann condensation, followed by hydrolysis and decarboxylation.

Dieckmann_Condensation Diester 3,3'-Methylimino-di-propionic acid diethyl ester inv1 Diester->inv1 1. NaOEt (Base) 2. Heat (Reflux) Intermediate Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate (β-keto ester) inv2 Intermediate->inv2 1. H₃O⁺ (Acid) 2. Heat (Reflux) Product 1-Methyl-4-piperidone inv1->Intermediate Dieckmann Condensation inv2->Product Hydrolysis & Decarboxylation

References

The Versatile Scaffold: An In-Depth Technical Guide to 3,3-Dimethylpiperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigidified cyclohexane-like chair conformation, substituted with a gem-dimethyl group at the 3-position, provides a unique three-dimensional architecture for the strategic placement of pharmacophoric features. This distinct structural motif has been successfully incorporated into a diverse range of biologically active molecules, demonstrating its versatility as a template for designing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology, neuroscience, and beyond.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through a one-pot multicomponent Mannich reaction. This versatile reaction allows for the convergent assembly of the piperidinone ring from simple, commercially available starting materials.

A general synthetic approach involves the condensation of an aromatic aldehyde, methyl isopropyl ketone (3-methyl-2-butanone), and ammonium acetate in a suitable solvent, typically ethanol. The reaction proceeds through the formation of an imine from the aldehyde and ammonia (from ammonium acetate), followed by the nucleophilic attack of the enolate of methyl isopropyl ketone. A subsequent intramolecular cyclization and dehydration afford the desired 3,3-dimethyl-2,6-diarylpiperidin-4-one. Further modifications, such as chlorination at the 3-position, can be achieved to explore the structure-activity relationship.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas. The following sections detail their roles as anticancer agents, opioid receptor modulators, and calcium channel blockers, supported by quantitative data.

Anticancer Activity

A significant area of investigation for this compound derivatives is in the field of oncology. Certain analogs, particularly 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have shown potent cytotoxic effects against a range of cancer cell lines, with a notable impact on hematological malignancies.[1][2][3] The mechanism of action for these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT and NF-κB pathways.

Table 1: Anticancer Activity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives

CompoundAr SubstituentCell LineIC50 (µM)Reference
II 4-ClH929 (Multiple Myeloma)~1[1]
IV 4-CH3H929 (Multiple Myeloma)~1[1]
II 4-ClMV-4-11 (Leukemia)<1[1]
IV 4-CH3MV-4-11 (Leukemia)<1[1]
V 4-OCH3SNK1 (NK/T-cell lymphoma)~5[1]
Opioid Receptor Modulation

The rigid piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, which share a similar structural framework with the 3,3-dimethyl counterparts, have been identified as potent and selective opioid receptor antagonists. These compounds have been instrumental in elucidating the role of different opioid receptors in pain and other physiological processes.

Table 2: Opioid Receptor Binding Affinities of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives

CompoundN-SubstituentReceptorKᵢ (nM)Reference
JDTic(complex)Kappa0.3[4]
JDTic(complex)Mu171[4]
JDTic(complex)Delta>5000[4]
Calcium Channel Blockade

The piperidine moiety is also a key structural feature in several classes of calcium channel blockers. While specific data for this compound derivatives as calcium channel blockers is limited, related 4-aminopiperidine derivatives have been shown to selectively block N-type calcium channels, which are implicated in pain signaling. This suggests that the this compound scaffold could be a valuable starting point for the design of novel analgesics targeting these channels. A novel 4-amino-piperidine derivative, C101, demonstrated selective inhibition of N-type calcium channels with an IC50 of 2.2 µM.[5]

Experimental Protocols

General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones[1]
  • A mixture of ammonium acetate (0.1 mol), the appropriate aromatic aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in absolute ethanol is heated to reflux.

  • After cooling, the resulting mixture is dissolved in diethyl ether and extracted with concentrated hydrochloric acid.

  • The hydrochloride salt is precipitated, filtered, and washed with a mixture of ethanol and diethyl ether.

  • The free base is liberated by treatment with aqueous ammonia, followed by dilution with water.

  • The crude product is recrystallized from ethanol after treatment with activated charcoal to yield the pure 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivative.

Cytotoxicity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Opioid Receptor Binding Assay (Radioligand Displacement)[6]
  • Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ) are prepared.

  • In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptor) at a concentration near its Kd.

  • Increasing concentrations of the unlabeled test compound are added to displace the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., naloxone).

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

N-type Calcium Channel Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)[5]
  • Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the human N-type calcium channel (α1B, α2δ, and β3).

  • After 2-5 days of expression, whole-cell currents are recorded using the two-electrode voltage-clamp technique.

  • The standard external solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents.

  • Oocytes are held at a holding potential of -80 mV, and currents are elicited by depolarizing voltage steps.

  • The test compound is applied to the bath at various concentrations, and the inhibition of the peak Ba²⁺ current is measured.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific intracellular signaling pathways. As potent anticancer agents, these compounds have been shown to modulate the JAK/STAT and NF-κB signaling cascades.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers, particularly hematological malignancies. Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) STAT_dimer->Gene Binds DNA Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor 3,3-Dimethyl- piperidin-4-one Derivative Inhibitor->JAK Inhibits (putative)

JAK/STAT Signaling Inhibition
NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its aberrant activation is a key driver in many chronic inflammatory diseases and cancers. The inhibition of NF-κB activation by piperidin-4-one derivatives represents a promising therapeutic strategy for these conditions.

NFkB_Pathway cluster_nucleus cluster_complex Stimulus Inflammatory Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription (e.g., IL-6, COX-2) NFkB->Gene Binds DNA NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB IκBα degradation Inflammation Inflammation & Cell Survival Gene->Inflammation Promotes Inhibitor 3,3-Dimethyl- piperidin-4-one Derivative Inhibitor->IKK Inhibits (putative)

NF-κB Signaling Inhibition

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its importance in modern drug discovery. The demonstrated efficacy of these compounds as anticancer agents, opioid receptor modulators, and potential calcium channel blockers provides a strong foundation for further exploration and development. Future research efforts focused on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel therapeutic applications will undoubtedly unlock the full potential of this remarkable chemical scaffold.

References

Novel Derivatives of 3,3-Dimethylpiperidin-4-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of novel derivatives based on the 3,3-dimethylpiperidin-4-one core structure. It covers their synthesis, characterization, and biological activities, with a focus on their potential as therapeutic agents. This document details experimental protocols for key synthetic steps and presents quantitative biological data in a structured format for comparative analysis. Furthermore, it visualizes relevant biological pathways and experimental workflows using the DOT language for Graphviz.

Synthesis of Novel this compound Derivatives

The core this compound scaffold is a versatile starting point for the synthesis of a diverse range of derivatives. Key synthetic methodologies include the Mannich condensation and subsequent modifications to introduce various functionalities.

Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A significant class of derivatives, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has been synthesized and evaluated for its anti-cancer potential.[1] The synthesis is achieved through a one-pot Mannich condensation reaction.

Experimental Protocol:

A mixture of an appropriate aromatic aldehyde (0.2 mol), 3-chloro-2-butanone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol is heated to boiling. Upon cooling, the resulting viscous liquid is dissolved in diethyl ether and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one derivative. The salt is then filtered and washed. The free base is liberated by treating an alcoholic solution of the salt with aqueous ammonia, followed by dilution with water and recrystallization from ethanol.[1]

The yields of these reactions are generally good, ranging from 60% to 80%.[2]

Table 1: Synthesis and Physicochemical Properties of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives

Compound IDAr (Aryl Group)Yield (%)Melting Point (°C)Molecular Formula
I Phenyl80121.3C₁₈H₁₈ClNO
II 4-Chlorophenyl75139.8C₁₈H₁₆Cl₃NO
III 4-Fluorophenyl65145.2C₁₈H₁₆ClF₂NO
IV 4-Methylphenyl78136.1C₂₀H₂₂ClNO
V 4-Methoxyphenyl60119.5C₂₀H₂₂ClNO₂

Data sourced from Ramalingam et al., 2022.[1][2]

Synthesis of Imine and Oxime Derivatives

The ketone group at the C-4 position of the piperidine ring is a key site for further derivatization. For instance, 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one can be readily converted to its corresponding imine and oxime derivatives through condensation reactions with thiosemicarbazide and hydroxylamine hydrochloride, respectively.

Biological Activity of Novel Derivatives

Derivatives of this compound have shown promising activity in several therapeutic areas, most notably in oncology.

Anticancer Activity

The 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series has demonstrated significant cytotoxic effects against various hematological cancer cell lines.[1]

Table 2: Anticancer Activity (IC₅₀, µM) of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives

Compound IDMyeloma Cell Line (RPMI-8226)Leukemia Cell Line (U-937)Lymphoma Cell Line (U-937)
II Data not specifiedReduced cell growthReduced cell growth
IV Data not specifiedReduced cell growthReduced cell growth

Although specific IC₅₀ values are not provided in the primary literature, compounds II and IV were reported to reduce the growth of numerous hematological cancer cell lines.[1][3]

The anticancer mechanism of these compounds involves the upregulation of key pro-apoptotic genes.

Modulation of N-Type Calcium Channels

Certain 4-piperidinylaniline analogs have been identified as potent blockers of N-type voltage-gated calcium channels (CaV2.2).[4] These channels are crucial for neurotransmitter release at presynaptic terminals.[5][6]

Dopamine D4 Receptor Agonism

Derivatives of 3-aryl piperidine have been synthesized and evaluated as agonists for the dopamine D4 receptor, a G protein-coupled receptor involved in various neurological processes.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

p53-Mediated Apoptosis

Compounds II and IV from the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series have been shown to increase the mRNA expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][3] This suggests that their anticancer activity is, at least in part, mediated through the intrinsic apoptosis pathway.

p53_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptosis Regulation cluster_execution Mitochondrial Apoptosis Piperidinone\nDerivatives Piperidinone Derivatives p53 p53 Piperidinone\nDerivatives->p53 Upregulates expression Bax Bax p53->Bax Activates Bcl2 Bcl2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspases Caspases Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated apoptosis pathway induced by piperidinone derivatives.

N-Type Calcium Channel Signaling

The blockade of N-type calcium channels by piperidinone derivatives at the presynaptic terminal can inhibit the influx of calcium ions, which is a critical step for the release of neurotransmitters. This mechanism is relevant for the development of novel analgesics.

NType_Calcium_Channel_Signaling cluster_presynaptic Presynaptic Terminal Action Potential Action Potential N-type Ca2+\nChannel N-type Ca2+ Channel Action Potential->N-type Ca2+\nChannel Depolarizes membrane Ca2+ Influx Ca2+ Influx N-type Ca2+\nChannel->Ca2+ Influx Synaptic Vesicles Synaptic Vesicles Ca2+ Influx->Synaptic Vesicles Triggers fusion Neurotransmitter\nRelease Neurotransmitter Release Synaptic Vesicles->Neurotransmitter\nRelease Piperidinone\nDerivatives Piperidinone Derivatives Piperidinone\nDerivatives->N-type Ca2+\nChannel Blocks

Caption: Inhibition of N-type calcium channel signaling by piperidinone derivatives.

Dopamine D4 Receptor Signaling

As agonists, certain piperidinone derivatives can activate the dopamine D4 receptor. This G protein-coupled receptor is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Dopamine_D4_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Piperidinone\nDerivative (Agonist) Piperidinone Derivative (Agonist) Dopamine D4\nReceptor Dopamine D4 Receptor Piperidinone\nDerivative (Agonist)->Dopamine D4\nReceptor Binds and Activates Gαi/o Protein Gαi/o Protein Dopamine D4\nReceptor->Gαi/o Protein Activates Adenylyl\nCyclase Adenylyl Cyclase Gαi/o Protein->Adenylyl\nCyclase Inhibits cAMP cAMP Adenylyl\nCyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl\nCyclase Downstream\nEffects Downstream Effects cAMP->Downstream\nEffects

Caption: Dopamine D4 receptor signaling pathway activated by piperidinone derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The demonstrated anticancer activity, along with the modulation of key neurological targets, highlights the broad therapeutic potential of this class of compounds. Further investigation, including detailed structure-activity relationship studies and in vivo efficacy models, is warranted to fully explore the clinical potential of these novel derivatives.

References

An In-depth Technical Guide to 3,3-Dimethylpiperidin-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpiperidin-4-one is a heterocyclic organic compound featuring a piperidone core structure with a gem-dimethyl substitution at the C3 position. This structural motif has garnered significant attention in medicinal chemistry and organic synthesis. The piperidine ring is a highly privileged scaffold, appearing in a vast number of approved pharmaceuticals and biologically active natural products.[1][2] The introduction of a gem-dimethyl group offers several advantages in drug design, including:

  • Conformational Rigidity: The dimethyl substitution restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for biological targets.

  • Metabolic Stability: The quaternary carbon at the C3 position blocks potential sites of metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate.

  • Three-Dimensionality: It serves as an excellent starting point for creating complex three-dimensional molecules, such as spiropiperidines, which are increasingly sought after in drug discovery to explore novel chemical space.[1][3]

This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, establishing its role as a valuable and versatile building block for the synthesis of complex molecular architectures.

Synthesis and Physicochemical Properties

The synthesis of piperidin-4-ones is well-established, with the Mannich reaction being a common and efficient method.[4] For this compound, a variation of this reaction using isopropyl methyl ketone (3-methyl-2-butanone) is employed.

General Synthesis: Mannich-Type Cyclocondensation

A plausible synthetic route involves the one-pot condensation of an appropriate aldehyde (e.g., p-tolualdehyde), isopropyl methyl ketone, and ammonium acetate in ethanol. The reaction proceeds through the formation of an enone and subsequent Michael addition of ammonia, followed by intramolecular cyclization and dehydration to yield the piperidone ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product p-Tolualdehyde p-Tolualdehyde Condensation Condensation p-Tolualdehyde->Condensation Isopropyl_Methyl_Ketone Isopropyl Methyl Ketone Isopropyl_Methyl_Ketone->Condensation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Condensation Piperidone 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one Condensation->Piperidone Ethanol, Reflux

Caption: General synthesis of a this compound derivative.
Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for the parent compound, this compound.

PropertyData
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Appearance Expected to be a solid or oil at room temperature.
¹H NMR (CDCl₃, δ ppm) Predicted: 3.10-3.20 (t, 2H, H5), 2.40-2.50 (s, 2H, H2), 1.90-2.10 (br s, 1H, NH), 1.10 (s, 6H, 2xCH₃). Note: Actual shifts may vary.[5][6]
¹³C NMR (CDCl₃, δ ppm) Predicted: 210.0 (C=O), 55.0 (C2), 50.0 (C5), 45.0 (C3), 25.0 (2xCH₃). Note: Actual shifts may vary.[5][7]
IR (KBr, cm⁻¹) Predicted: ~3300 (N-H stretch), ~2960 (C-H stretch), ~1715 (C=O stretch).

Key Reactions and Transformations

This compound serves as a versatile intermediate for a wide range of chemical transformations, primarily involving the secondary amine and the ketone functional groups.

N-Functionalization Reactions

The secondary amine of the piperidine ring is a key site for introducing diversity. N-acylation and N-alkylation are fundamental transformations for modifying the scaffold.[8]

N-acylation is used to introduce amide functionalities, which are prevalent in pharmaceuticals. This is typically achieved by reacting the piperidone with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.[9][10]

Experimental Protocol: N-Acylation with Acetyl Chloride

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[8]

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acetyl-3,3-dimethylpiperidin-4-one.[8]

G cluster_workflow N-Acylation Workflow A Dissolve Piperidone and Base in DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT (2-16h) C->D E Aqueous Work-up (Quench, Wash) D->E F Purification (Chromatography) E->F

Caption: Experimental workflow for N-acylation.

Reductive amination is a highly efficient one-pot method for N-alkylation, avoiding issues of over-alkylation common with direct alkylation using alkyl halides.[11] The process involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ.[12][13]

Experimental Protocol: N-Benzylation via Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.[14]

  • Reduction: Carefully add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.[12][14] Stir for 12-16 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[12]

ReactionReagentsSolventYield (%)
N-Acetylation Acetyl Chloride, TriethylamineDCM>90
N-Benzylation Benzaldehyde, NaBH(OAc)₃, Acetic AcidDCE/DCM80-95
N-Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH)Dioxane>95

Yields are typical for these types of reactions on similar piperidone scaffolds and may vary.[14][15]

Reactions at the Carbonyl Group

The C4-keto group is a versatile handle for further derivatization, including reduction to an alcohol or conversion to other functional groups.

The ketone can be readily reduced to the corresponding secondary alcohol, 3,3-dimethylpiperidin-4-ol, using hydride reducing agents like sodium borohydride (NaBH₄).[16][17][18]

Experimental Protocol: Reduction with Sodium Borohydride

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in an Erlenmeyer flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise.

  • Reaction: Swirl the mixture and let it stand at room temperature for 15-30 minutes. The progress can be monitored by TLC.[19]

  • Work-up: Add water to the mixture and heat to boiling. If the product is a solid, cool the mixture in an ice bath to induce crystallization and collect the product by vacuum filtration.[17]

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like aqueous methanol.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Piperidone 3,3-Dimethyl- piperidin-4-one Reduction NaBH4, Methanol Piperidone->Reduction Alcohol 3,3-Dimethyl- piperidin-4-ol Reduction->Alcohol

Caption: Reduction of the C4-ketone to the corresponding alcohol.
Synthesis of Spirocyclic Scaffolds

This compound is an ideal precursor for synthesizing spiropiperidines, where the C4 carbon of the piperidine ring serves as the spiro atom.[3] These scaffolds are of high interest in drug discovery due to their rigid, three-dimensional structures.[1] A common strategy involves the reaction of the piperidone with an appropriate bis-nucleophile or a related cyclization precursor. For example, reaction with isatin derivatives can lead to spiro[indoline-3,4'-piperidine] scaffolds.[20][21]

Experimental Protocol: Synthesis of a Spiro-oxindole-piperidine

  • Reaction Setup: In a suitable solvent like ethanol, combine N-protected this compound (1.0 eq), isatin (or a substituted derivative, 1.0 eq), and a secondary amine catalyst (e.g., pyrrolidine, 0.2 eq).

  • Reaction: Reflux the mixture for several hours, monitoring by TLC. The reaction proceeds via an initial aldol-type condensation followed by cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: The crude solid can be washed with cold ethanol and recrystallized to afford the pure spirocyclic product.

Applications in Drug Discovery

The 3,3-dimethylpiperidine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors. The rigid structure helps to orient functional groups for optimal interaction with the kinase hinge region and other binding pockets.

Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site. The piperidine nitrogen can be functionalized to extend into solvent-exposed regions, improving properties like solubility, while other parts of the molecule engage in key hydrogen bonding and hydrophobic interactions. Derivatives of piperidin-4-one have been explored as inhibitors for various kinases, including Akt, FLT3, and Abl kinase.[22][23]

G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation Inhibitor Piperidine-based Kinase Inhibitor Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its key functional groups—the secondary amine and the ketone—provide orthogonal handles for a wide array of chemical modifications. The inherent structural features imparted by the gem-dimethyl group, such as increased metabolic stability and conformational constraint, make it an exceptionally attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors and complex spirocyclic molecules. The protocols and data presented in this guide underscore its utility and potential for further exploration in drug discovery and development.

References

Stereochemistry of Substituted 3,3-Dimethylpiperidin-4-ones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidin-4-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The gem-dimethyl substitution at the C3 position introduces unique stereochemical considerations that profoundly influence the molecule's three-dimensional structure, and consequently, its interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry of substituted 3,3-dimethylpiperidin-4-ones, focusing on their synthesis, conformational analysis, and methods for stereochemical determination.

Conformational Analysis: The Dominant Chair Conformation

The piperidin-4-one ring, like cyclohexane, is not planar and adopts several conformations to minimize steric and torsional strain. The most stable and predominant conformation for this compound and its derivatives is the chair conformation .[1][2] In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The presence of the gem-dimethyl group at the C3 position significantly influences the conformational equilibrium. To avoid steric hindrance, particularly 1,3-diaxial interactions, bulky substituents at the C2 and C6 positions strongly favor the equatorial orientation.[3] The two methyl groups at C3 will occupy one axial and one equatorial position in the chair conformation.

Computational studies have been employed to determine the relative conformational free energies of substituted piperidines. These calculations, often using force-field methods like COSMIC, can quantitatively predict the stability of different conformers and have shown that electrostatic interactions play a crucial role in determining conformational preferences, especially in protonated species.[4]

G cluster_0 Chair Conformation cluster_1 Boat Conformation cluster_2 Twist-Boat Conformation Chair TwistBoat Chair->TwistBoat Boat Boat->TwistBoat TwistBoat->Boat G cluster_0 Stereoselective Synthesis Start Starting Materials (Aldehyde, Ketone, Amine) Diastereoselective Diastereoselective Synthesis Start->Diastereoselective Enantioselective Enantioselective Synthesis Start->Enantioselective Diastereomers Mixture of Diastereomers Diastereoselective->Diastereomers Enantiomers Enantioenriched Product Enantioselective->Enantiomers Separation Chromatographic Separation Diastereomers->Separation PureStereoisomer Single Stereoisomer Enantiomers->PureStereoisomer Separation->PureStereoisomer G cluster_0 MDM2-p53 Signaling Pathway CellularStress Cellular Stress (e.g., DNA damage) p53 p53 CellularStress->p53 activates MDM2 MDM2 p53->MDM2 induces expression of Transcription Transcription of Target Genes p53->Transcription MDM2->p53 binds and inhibits Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination promotes PiperidinoneInhibitor Piperidinone Inhibitor (e.g., Substituted this compound) PiperidinoneInhibitor->MDM2 inhibits binding to p53 Ubiquitination->p53 leads to degradation of Apoptosis Cell Cycle Arrest, Apoptosis Transcription->Apoptosis

References

The Multifaceted Piperidin-4-one Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic bioactive molecules.[1] Its versatile structure allows for extensive chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth review of piperidin-4-one compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action, presented with detailed experimental protocols and quantitative data to aid in the development of novel therapeutics.

Synthesis of Piperidin-4-one Derivatives

The most prevalent and efficient method for synthesizing 2,6-diaryl-piperidin-4-ones is the Mannich reaction .[2] This one-pot condensation reaction involves the reaction of an aldehyde, a ketone containing at least one α-hydrogen, and a primary or secondary amine or ammonia.

Experimental Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

This protocol is a generalized procedure based on multiple reported syntheses.[2]

Materials:

  • Substituted aromatic aldehyde (0.2 mol)

  • Ethyl methyl ketone (0.1 mol)

  • Ammonium acetate (0.1 mol)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 10% Aqueous Ammonia

  • Diethyl ether

  • Animal charcoal

Procedure:

  • A mixture of the substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) is dissolved in ethanol.

  • The mixture is heated to boiling and then allowed to stand at room temperature overnight.

  • Concentrated HCl is added to the mixture to precipitate the hydrochloride salt of the piperidin-4-one.

  • The precipitate is collected by filtration and washed with a 1:1 mixture of ethanol and diethyl ether.

  • The free base is liberated by treating the hydrochloride salt with 10% aqueous ammonia.

  • The crude product is recrystallized from absolute ethanol, using animal charcoal for decolorization, to yield the purified 2,6-diaryl-3-methyl-4-piperidone.

Biological Activities of Piperidin-4-one Compounds

Piperidin-4-one derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of piperidin-4-one compounds against a range of cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Piperidin-4-one Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24)MultipleNot Specified-[4]
3,5-bis(2-chlorobenzylidene)-4-piperidone (H10)Prostate CancerNot Specified-[4]
2,5-di-Cl-benzylidene-N-methyl-4-piperidoneA549 (Lung)MTT< 5[4]
2-Br-5-Cl-benzylidene-N-methyl-4-piperidoneA549 (Lung)MTT< 5[4]
2-Cl-benzylidene-N-methyl-4-piperidoneA549 (Lung)MTT< 5[4]
2-F-benzylidene-N-methyl-4-piperidoneA549 (Lung)MTT< 5[4]
Benzaldehyde-derived-N-methyl-4-piperidoneA549 (Lung)MTT< 5[4]

Experimental Protocols for Anticancer Activity Evaluation:

  • MTT Assay for Cytotoxicity: This colorimetric assay is a widely used method to assess cell viability.

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivatives and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

  • Sulforhodamine B (SRB) Assay for Cytotoxicity: This assay is based on the ability of the SRB dye to bind to protein components of cells.

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Washing: Wash the wells five times with 1% (v/v) acetic acid and allow the plates to air dry.

    • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

    • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid and allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the bound dye.

    • Absorbance Measurement: Measure the absorbance at 565 nm.

  • In Vivo Anticancer Activity using Ehrlich Ascites Carcinoma (EAC) Model: This in vivo model is used to evaluate the anticancer potential of compounds in a living organism.

    • Tumor Inoculation: Inject Swiss albino mice intraperitoneally with 2 x 10^6 EAC cells.

    • Compound Administration: After 24 hours, administer the test compounds intraperitoneally for a specified number of days. A standard drug like 5-fluorouracil is used as a positive control.

    • Evaluation of Anticancer Effect: Monitor the mice for an increase in lifespan, changes in body weight, and a reduction in tumor volume and viable tumor cell count in the ascitic fluid.

    • Hematological and Biochemical Analysis: Collect blood samples to analyze hematological parameters and serum for biochemical estimations to assess the safety of the compounds.

Antimicrobial Activity

Piperidin-4-one derivatives have shown promising activity against a variety of bacterial and fungal strains.[5] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity of Piperidin-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneStaphylococcus aureus-[6]
2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneEscherichia coli-[6]
2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneCandida albicans-[6]
Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone)Escherichia coli-[5]
Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone)Staphylococcus aureus-[5]
Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone)Bacillus subtilis-[5]
Compound 5h (a piperidin-4-one oxime ether)Bacillus subtilisClose to Streptomycin[7]
Compound 5g (a piperidin-4-one oxime ether)Aspergillus flavusSimilar to Amphotericin B[7]
Compound 5j (a piperidin-4-one oxime ether)Candida-51More active than Amphotericin B[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain piperidin-4-one analogues have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The underlying mechanism often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of Piperidin-4-one Derivatives

CompoundAssayTargetIC50 (µM)Reference
EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone)NF-κB DNA bindingNF-κB~5[8]
EF31IκB kinase β inhibitionIKKβ~1.92[8]
EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone)NF-κB DNA bindingNF-κB~35[8]
CurcuminNF-κB DNA bindingNF-κB>50[8]
Compound 2 (a piperidin-4-one imine derivative)DPPH radical scavengingFree radicals30.392[9]
Compound 1 (a piperidin-4-one)DPPH radical scavengingFree radicals37.802[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (IL-6, TNF-α): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Analyze the expression levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα) in cell lysates to determine the mechanism of action.

Neuroprotective Effects

Analogues of piperine, a naturally occurring piperidine alkaloid, have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[4] The mechanism of action is often linked to the activation of the Nrf2/Keap1 antioxidant pathway.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

  • Cell Culture: Culture neuron-like PC12 cells.

  • Induction of Oxidative Stress: Induce oxidative stress and neuronal damage by treating the cells with a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the piperidin-4-one analogues.

  • Cell Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay.

  • Mechanism of Action Studies:

    • Western Blot Analysis: Analyze the expression of Nrf2 and its downstream antioxidant enzymes (e.g., HO-1, NQO1) in cell lysates to confirm the activation of the Nrf2 pathway.

    • Reactive Oxygen Species (ROS) Measurement: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which piperidin-4-one compounds exert their biological effects is crucial for rational drug design and optimization.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Certain piperidin-4-one derivatives have been shown to inhibit this pathway, often by targeting the IKK complex.[8]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds Piperidin4one Piperidin-4-one Derivative IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB IkB:e->NFkB:w NFkB_p Active NF-κB (p65/p50) NFkB->NFkB_p Activation Nucleus Nucleus NFkB_p->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory Induces Piperidin4one->IKK Inhibits Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 Modifies PiperineAnalogue Piperine Analogue PiperineAnalogue->Keap1 Modifies Nrf2 Nrf2 Keap1:s->Nrf2:n Inhibits Keap1->Nrf2 Release of Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes Induces Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethylpiperidin-4-one via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidone core is a common scaffold in a wide range of biologically active compounds. The gem-dimethyl substitution at the C-3 position can impart unique conformational constraints and metabolic stability to drug candidates, making this particular derivative an attractive starting material for the synthesis of novel therapeutics. The Mannich reaction is a classic and powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of β-amino carbonyl compounds, including various piperidin-4-one derivatives. This application note details the synthesis of this compound, exploring the direct Mannich reaction approach and providing a more controlled alternative synthetic route.

Reaction Principle

The synthesis of piperidin-4-ones via the Mannich reaction typically involves a one-pot condensation of a ketone, an aldehyde (commonly formaldehyde), and an amine or ammonia. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate of the ketone. A second aminomethylation and subsequent intramolecular cyclization and decarboxylation (if applicable) leads to the piperidin-4-one ring.

For the synthesis of this compound, the logical ketone precursor is 3-methyl-2-butanone (isopropyl methyl ketone). The reaction would involve the aminomethylation at the α-carbon of the methyl group. However, a significant challenge in this specific synthesis is the lack of regioselectivity. 3-Methyl-2-butanone has two enolizable positions (the methyl and methine carbons), leading to the formation of a mixture of isomeric β-amino ketones.

Due to this challenge, an alternative, more controlled two-step synthesis is also presented, involving the direct methylation of a protected 4-piperidone.

Experimental Protocols

Method A: Direct Mannich Reaction (General Approach)

This protocol outlines the general conditions for the Mannich reaction for the synthesis of substituted piperidones. Specific optimization would be required to favor the formation of this compound from 3-methyl-2-butanone.

Materials:

  • 3-Methyl-2-butanone

  • Paraformaldehyde

  • Ammonium acetate or a primary amine hydrochloride (e.g., methylamine hydrochloride)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Hydrochloric acid (for hydrochloride salt formation and workup)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Reaction Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), paraformaldehyde (2.2 eq), and ammonium acetate (1.1 eq).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).

  • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.

  • The product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with a cold solvent.

  • Alternatively, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH > 10.

  • Extract the free base into an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation under reduced pressure or column chromatography. Due to the formation of isomers, fractional distillation or careful chromatography is necessary.

Method B: Synthesis via Methylation of N-Boc-4-piperidone

This method provides a more controlled route to a protected form of this compound.

Materials:

  • N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane (Methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Reaction Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.1 eq) portion-wise to the cooled solution. Stir the resulting mixture for 10-15 minutes at 0 °C.

  • Slowly add iodomethane (2.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to gradually warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with additional diethyl ether.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a solid.

  • Triturate the solid with a mixture of 4% ethyl acetate in hexanes to afford the purified N-Boc-3,3-dimethylpiperidin-4-one.[1]

Data Presentation

CompoundSynthesis MethodYieldPhysical FormSpectroscopic Data
N-Boc-3,3-dimethylpiperidin-4-oneMethylation32%Cream-colored solid¹H-NMR (300 MHz, CDCl₃) δ: 3.73 (t, 2H), 3.43 (br s, 2H), 2.49 (t, 2H), 1.49 (s, 9H), 1.13 (s, 6H).[1]
This compound (Predicted)Mannich ReactionN/AN/ACharacterization data not available in the searched literature. Would require experimental determination.

Note: The yield for the methylation method is based on the literature and may vary. Data for the direct Mannich reaction product is not available due to the challenges in isolating the pure compound.

Visualizations

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process Ketone 3-Methyl-2-butanone Mixing Mixing in Solvent (e.g., Ethanol) Ketone->Mixing Aldehyde Paraformaldehyde Aldehyde->Mixing Amine Ammonium Acetate Amine->Mixing Reflux Heating to Reflux Mixing->Reflux Workup Acid-Base Workup Reflux->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound (and isomers) Purification->Product

Caption: Experimental workflow for the synthesis of this compound via the Mannich reaction.

Methylation_Workflow cluster_reactants Reactants cluster_process Reaction Process Piperidone N-Boc-4-piperidone Deprotonation Deprotonation in THF (0 °C) Piperidone->Deprotonation Base Sodium Hydride Base->Deprotonation Methylating_Agent Iodomethane Methylation Methylation (0 °C to RT) Methylating_Agent->Methylation Deprotonation->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Trituration Workup->Purification Product N-Boc-3,3-dimethyl- piperidin-4-one Purification->Product

Caption: Workflow for the synthesis of N-Boc-3,3-dimethylpiperidin-4-one via methylation.

References

Application Notes and Protocols for N-acylation of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 3,3-dimethylpiperidin-4-one is a fundamental transformation in synthetic organic chemistry, providing a versatile platform for the introduction of a wide array of functional groups. The resulting N-acyl derivatives are valuable intermediates in the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many biologically active compounds, and modification at the nitrogen atom can significantly influence the pharmacological properties of the molecule. These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents, a summary of expected outcomes, and a generalized experimental workflow.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of piperidine derivatives, including sterically hindered analogues. The presented yields and reaction times are illustrative and may vary depending on the specific acylating agent and reaction conditions employed for this compound.

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane2 - 485 - 95
Acetic AnhydridePyridineDichloromethane4 - 880 - 90
Benzoyl ChlorideTriethylamineDichloromethane3 - 690 - 98
Benzoyl ChlorideAq. Sodium HydroxideDichloromethane/Water1 - 288 - 96

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride in an Organic Solvent

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir the mixture at room temperature for 10 minutes.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-3,3-dimethylpiperidin-4-one.

Protocol 2: N-Acylation using an Acid Anhydride

This protocol outlines the N-acylation of this compound using an acid anhydride, such as acetic anhydride, with pyridine as the base and catalyst.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride) (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (2.0 eq).

  • Addition of Acylating Agent: Add the acid anhydride (1.2 eq) to the mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40 °C) may be applied to accelerate the reaction if necessary. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-3,3-dimethylpiperidin-4-one.

Protocol 3: N-Acylation under Schotten-Baumann Conditions

This protocol describes the N-acylation using an acyl chloride in a two-phase system, a classic method known as the Schotten-Baumann reaction.[1][2]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.

  • Reaction Mixture: Add the aqueous NaOH solution to the solution of the piperidinone and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the vigorously stirred mixture.

  • Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with a fresh portion of DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_piperidone This compound reaction_step N-Acylation Reaction (Stirring, Temperature Control) start_piperidone->reaction_step start_acylating Acylating Agent (Acyl Chloride or Anhydride) start_acylating->reaction_step start_base Base (e.g., Triethylamine, Pyridine, NaOH) start_base->reaction_step start_solvent Solvent (e.g., DCM, Water) start_solvent->reaction_step workup_quench Quenching reaction_step->workup_quench workup_extract Extraction workup_quench->workup_extract workup_dry Drying workup_extract->workup_dry workup_concentrate Concentration workup_dry->workup_concentrate purification Purification (Chromatography/Recrystallization) workup_concentrate->purification final_product N-Acyl-3,3-dimethylpiperidin-4-one purification->final_product

Caption: General workflow for the N-acylation of this compound.

References

Application Notes and Protocols: Synthesis of Potent Analgesics from 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel analgesic compounds using 3,3-Dimethylpiperidin-4-one as a key starting material. The protocols described herein are based on established synthetic methodologies for potent opioid analgesics, such as fentanyl and its analogs. The introduction of gem-dimethyl substitution at the 3-position of the piperidine ring is a strategy to explore new structure-activity relationships (SAR) and potentially develop analgesics with unique pharmacological profiles.

Introduction

The piperidine scaffold is a cornerstone in the development of potent opioid analgesics.[1] The 4-anilidopiperidine structure, in particular, is a well-established pharmacophore responsible for the high analgesic potency of drugs like fentanyl.[2] This document outlines a synthetic route to a novel 3,3-dimethyl-substituted fentanyl analog. The key transformations include N-alkylation of the piperidine nitrogen, reductive amination of the ketone, and subsequent N-acylation of the resulting aniline.

Synthetic Workflow

The proposed synthetic pathway to the target analgesic, N-(1-(2-phenylethyl)-3,3-dimethylpiperidin-4-yl)-N-phenylpropanamide, is a three-step process commencing with the commercially available this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Acylation A This compound B 1-(2-Phenylethyl)-3,3-dimethylpiperidin-4-one A->B Phenethyl bromide, K2CO3, CH3CN C 1-(2-Phenylethyl)-N-phenyl-3,3-dimethylpiperidin-4-amine B->C Aniline, NaBH(OAc)3, CH2Cl2 D Target Analgesic C->D Propionyl chloride, Et3N, CH2Cl2

Caption: Proposed synthetic workflow for the target analgesic.

Experimental Protocols

Step 1: Synthesis of 1-(2-Phenylethyl)-3,3-dimethylpiperidin-4-one

Protocol:

  • To a solution of this compound (1.0 eq) in acetonitrile (10 mL/g of starting material), add potassium carbonate (2.0 eq) and (2-bromoethyl)benzene (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 1-(2-phenylethyl)-3,3-dimethylpiperidin-4-one.

Step 2: Synthesis of 1-(2-Phenylethyl)-N-phenyl-3,3-dimethylpiperidin-4-amine

Protocol:

  • Dissolve 1-(2-phenylethyl)-3,3-dimethylpiperidin-4-one (1.0 eq) and aniline (1.2 eq) in anhydrous dichloromethane (15 mL/g of ketone).[3]

  • Add acetic acid (1.2 eq) to the solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.[3][4]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the desired amine.

Step 3: Synthesis of N-(1-(2-Phenylethyl)-3,3-dimethylpiperidin-4-yl)-N-phenylpropanamide (Target Analgesic)

Protocol:

  • Dissolve 1-(2-phenylethyl)-N-phenyl-3,3-dimethylpiperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL/g of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound by recrystallization or column chromatography to obtain the target analgesic.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of fentanyl and its analogs, which can be used as a benchmark for the synthesis of the 3,3-dimethyl-substituted derivative.[4]

StepReactionTypical Yield (%)
1. N-AlkylationN-alkylation of 4-piperidone85-95
2. Reductive AminationReductive amination80-90
3. N-AcylationN-acylation90-98

The analgesic potency of piperidine-based opioids can vary significantly with substitution. The following table presents pharmacological data for related compounds.

CompoundAnalgesic Potency (Morphine = 1)Duration of Action
Morphine14-6 hours
Fentanyl50-1000.5-1 hour
cis-3-Methylfentanyl~6684Shorter than morphine

Mechanism of Action: Opioid Receptor Signaling

The analgesic effects of fentanyl and its analogs are primarily mediated by their agonist activity at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Opioid Receptor Signaling Ca_channel Voltage-gated Ca2+ Channel Vesicle Vesicles with Neurotransmitters (e.g., Glutamate, Substance P) K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Analgesic Analgesic (e.g., Fentanyl Analog) MOR μ-Opioid Receptor (MOR) Analgesic->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates G_protein->Ca_channel Inhibits G_protein->K_channel Opens AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

References

Application of 3,3-Dimethylpiperidin-4-one Derivatives in Anti-Cancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention in oncology for their potential to modulate critical signaling pathways implicated in cancer progression. This document provides a detailed overview of the application of substituted piperidin-4-one derivatives, with a focus on their anti-cancer properties, mechanisms of action, and relevant experimental protocols. While direct derivatization of 3,3-dimethylpiperidin-4-one for anti-cancer applications is not extensively documented in publicly available literature, the data from closely related analogs, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, provide a strong rationale for its potential in this area.

Introduction to Piperidin-4-ones in Oncology

Piperidin-4-one derivatives have demonstrated a broad spectrum of biological activities, including potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1] These compounds often function by inducing apoptosis (programmed cell death) and inhibiting signaling pathways that are crucial for cancer cell survival and proliferation, such as the JAK/STAT and p53 pathways.[1][2] The structural versatility of the piperidin-4-one ring allows for the synthesis of a diverse library of compounds with tunable pharmacological properties.

Quantitative Anti-Cancer Activity Data

The anti-cancer efficacy of various piperidin-4-one derivatives has been quantified using in vitro cell viability and cytotoxicity assays. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are presented below for a selection of compounds against different cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineCell TypeIC50 / CC50 (µM)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesCompound II (p-chlorophenyl)H929Multiple Myeloma~1[1]
Compound IV (p-methylphenyl)H929Multiple Myeloma~1[1]
Compound V (p-methoxyphenyl)H929Multiple Myeloma~1[1]
Compounds I-VSNK1NK/T-cell lymphoma>5[1]
3,5-bis(benzylidene)piperidin-4-onesN-acryloyl derivativesHSC-2, HSC-4, HL-60Head and Neck, LeukemiaSubmicromolar[3]
Furfurylidene 4-piperidone analogsCompound 2dMolt-4LeukemiaSignificant cytotoxicity[4]
Compound 3dMolt-4LeukemiaSignificant cytotoxicity[4]
N-substituted piperidinesCompound 6aMCF-7, T47DBreast CancerActive[5]

Signaling Pathways and Mechanisms of Action

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[6] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, particularly hematological malignancies.[1] Certain piperidin-4-one derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[1]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Piperidinone Piperidin-4-one Derivative Piperidinone->JAK inhibits

JAK/STAT Signaling Inhibition
Induction of p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. Many piperidin-4-one derivatives exert their anti-cancer effects by activating the p53 signaling pathway.[1] This leads to the upregulation of pro-apoptotic proteins such as Bax, which in turn triggers the mitochondrial pathway of apoptosis, culminating in the activation of caspases and cell death.[2][7]

p53_Apoptosis_Pathway Piperidinone Piperidin-4-one Derivative p53 p53 Piperidinone->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

p53-Mediated Apoptosis Induction

Experimental Protocols

Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

This protocol is adapted from a reported synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones.[1]

Materials:

  • Substituted benzaldehyde

  • 3-Chloro-2-butanone

  • Ammonium acetate

  • Ethanol

  • Animal charcoal

Procedure:

  • A mixture of 0.1 mol of ammonium acetate, 0.2 mol of the appropriate substituted benzaldehyde, and 0.1 mol of 3-chloro-2-butanone is slowly heated in ethanol.

  • After the initial reaction, 2.0 g of animal charcoal is added to the alcoholic solution.

  • The solution is filtered while hot using Whatman filter paper to obtain a clear solution.

  • The filtered solution is allowed to cool and crystallize for 48 hours.

  • The resulting white crystals are collected, washed with ethanol, and dried.

  • The final products are characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add piperidin-4-one derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

MTT Assay Experimental Workflow

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Piperidin-4-one derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidin-4-one derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and Bax, by Western blotting.[9]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay, and normalize samples.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate.

  • Imaging: Visualize the protein bands using an appropriate imaging system. β-actin is commonly used as a loading control.

Conclusion

Derivatives of the piperidin-4-one scaffold represent a promising class of compounds for the development of novel anti-cancer therapeutics. Their ability to target key oncogenic signaling pathways, such as the JAK/STAT and p53 pathways, provides a strong basis for their further investigation. The protocols and data presented herein offer a foundational guide for researchers interested in exploring the anti-cancer potential of this versatile chemical scaffold. Future studies focusing on the synthesis and evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential in oncology.

References

Crystallization Protocols for 3,3-Dimethylpiperidin-4-one Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the crystallization of 3,3-Dimethylpiperidin-4-one derivatives. These compounds are significant scaffolds in medicinal chemistry, and obtaining them in high purity and crystalline form is essential for their accurate characterization, subsequent biological evaluation, and drug development processes.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules. The presence of the gem-dimethyl group at the 3-position can impart specific conformational constraints and metabolic stability to the final compounds. Proper purification of these intermediates is critical, with crystallization being a primary method to ensure high purity and to obtain single crystals suitable for X-ray crystallographic analysis, which is crucial for structure-activity relationship (SAR) studies.

The crystallization of these derivatives is influenced by factors such as the nature and substitution pattern of the aryl groups at the 2- and 6-positions, as well as the substituent on the piperidine nitrogen. This document outlines various crystallization techniques and provides specific examples with quantitative data where available.

Data Presentation: Crystallization Parameters for this compound Derivatives

The following table summarizes various crystallization conditions for different this compound derivatives. Please note that yields are not always reported for the recrystallization step alone and may represent the overall yield of the synthesis.

Derivative NameCrystallization Solvent(s)Temperature ConditionsYield (%)
2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-oneChloroformNot specifiedNot specified
3,3-dimethyl-cis-2,6-di-p-tolylpiperidin-4-oneBenzene - Petroleum etherNot specified48% (overall)
1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-oneDistilled ethanolNot specifiedNot specified
(E)-N'-(3,3-dimethyl-2,6-diarylpiperidin-4-ylidene)-4-methoxybenzohydrazide derivativesEthanolReflux, then cool to room temperatureNot specified
3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones (general)Alcoholic solutionNot specifiedNot specified
2-(4-Hydroxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneAbsolute alcoholNot specified73.4% (overall)
2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneAbsolute alcoholNot specified94.4% (overall)
2-(4-Methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneAbsolute alcoholNot specified86.1% (overall)

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)

This is a widely used method for the purification of this compound derivatives.

Materials:

  • Crude this compound derivative

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • Place the crude, dry this compound derivative into an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes to further encourage precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Benzene-Petroleum Ether)

This method is effective when a single solvent does not provide optimal crystallization.

Materials:

  • Crude this compound derivative

  • A "good" solvent (in which the compound is soluble, e.g., Benzene)

  • A "poor" solvent (in which the compound is less soluble, e.g., Petroleum Ether)

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimum amount of the "good" solvent (e.g., benzene) with gentle heating.

  • Once fully dissolved, slowly add the "poor" solvent (e.g., petroleum ether) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold mixed solvent system.

  • Dry the purified crystals under vacuum.

Protocol 3: Crystallization of Hydrochloride Salts and Liberation of the Free Base

For derivatives synthesized as hydrochloride salts, it is often necessary to liberate the free base before final purification.

Materials:

  • Crude hydrochloride salt of the this compound derivative

  • Acetone (or other suitable organic solvent)

  • Aqueous ammonia solution

  • Water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Suspend the crude hydrochloride salt in a suitable organic solvent like acetone.

  • Add aqueous ammonia solution dropwise with stirring until the mixture becomes basic, which will neutralize the hydrochloride and form the free base.

  • Dilute the mixture with water to precipitate the free base.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Proceed with recrystallization of the dried free base using an appropriate solvent as described in Protocol 1 or 2. For many 3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones, an alcoholic solution is effective for recrystallization.[1]

Visualization of Crystallization Workflow

The following diagram illustrates a general workflow for the synthesis and crystallization of this compound derivatives.

CrystallizationWorkflow Synthesis Synthesis of Crude Derivative CrudeProduct Crude Product Synthesis->CrudeProduct HCL_Salt Crude HCl Salt Synthesis->HCL_Salt Dissolution Dissolution in Minimum Hot Solvent CrudeProduct->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling IceBath Cooling in Ice Bath Cooling->IceBath Filtration Vacuum Filtration & Washing IceBath->Filtration Drying Drying under Vacuum Filtration->Drying PureCrystals Pure Crystalline Product Drying->PureCrystals FreeBase Liberation of Free Base HCL_Salt->FreeBase FreeBase->CrudeProduct Proceed to Dissolution

Caption: General workflow for synthesis and crystallization.

References

Application Notes and Protocols for the Synthesis of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of biologically active molecules and approved pharmaceuticals. The introduction of a gem-dimethyl group at the 3-position of the piperidin-4-one ring can impart unique conformational constraints and lipophilicity, potentially leading to compounds with altered pharmacological profiles, improved metabolic stability, and enhanced receptor binding affinity.

This document provides a detailed experimental protocol for a proposed multi-step synthesis of this compound. The synthetic strategy involves the initial protection of the piperidine nitrogen, followed by a key gem-dimethylation step at the C-3 position, and concluding with the deprotection of the nitrogen to yield the target compound. This protocol is based on established synthetic methodologies for analogous transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the readily available 4-piperidone. The pathway involves N-protection, gem-dimethylation, and subsequent deprotection.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: gem-Dimethylation cluster_2 Step 3: Deprotection A 4-Piperidone B N-Benzyl-4-piperidone A->B Benzyl Bromide, K2CO3 Acetonitrile, Reflux C N-Benzyl-4-piperidone D N-Benzyl-3,3-dimethylpiperidin-4-one C->D KOt-Bu, Iodomethane THF, 0°C to rt E N-Benzyl-3,3-dimethylpiperidin-4-one F This compound E->F H2, Pd/C Methanol

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-4-piperidone

This procedure describes the protection of the secondary amine of 4-piperidone with a benzyl group.

Materials:

  • 4-Piperidone hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-benzyl-4-piperidone as a yellow oil.

Step 2: Synthesis of N-Benzyl-3,3-dimethylpiperidin-4-one

This key step involves the exhaustive methylation of the α-carbon adjacent to the carbonyl group.

Materials:

  • N-Benzyl-4-piperidone

  • Potassium tert-butoxide (KOt-Bu)

  • Iodomethane (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve N-benzyl-4-piperidone (1 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.5 equivalents) portion-wise to the stirred solution.

  • After stirring for 30 minutes at 0 °C, add iodomethane (5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of mono- and di-methylated products by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate N-benzyl-3,3-dimethylpiperidin-4-one.

Step 3: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group by catalytic hydrogenation.

Materials:

  • N-Benzyl-3,3-dimethylpiperidin-4-one

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve N-benzyl-3,3-dimethylpiperidin-4-one (1 equivalent) in methanol.

  • Carefully add 10% palladium on carbon (10 mol %) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that as this is a proposed synthesis, the yields are estimates based on similar reactions reported in the literature. Actual yields may vary.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g) per 10g of 4-piperidone HClEstimated Yield (%)Physical State
1N-Benzyl-4-piperidone4-Piperidone HCl189.2513.8780-90Yellow oil
2N-Benzyl-3,3-dimethylpiperidin-4-oneN-Benzyl-4-piperidone217.3116.00 (from theoretical N-benzyl-4-piperidone)50-70Oil or solid
3This compoundN-Benzyl-3,3-dimethyl...127.199.36 (from theoretical N-benzyl-3,3-dimethyl...)85-95Solid

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.0-3.2 (m, 2H, -CH₂-N-), ~2.5 (s, 2H, -CH₂-C=O), ~1.8 (br s, 1H, -NH-), ~1.1 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~210 (-C=O), ~55 (-CH₂-N-), ~50 (-CH₂-C=O), ~45 (-C(CH₃)₂-), ~25 (-C(CH₃)₂).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1710 (C=O stretch).

  • Mass Spectrometry (EI): m/z (%) = 127 (M⁺), 112 (M-CH₃)⁺, 84, 70.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

G start Start: 4-Piperidone HCl step1 Step 1: N-Benzylation start->step1 purification1 Purification 1: Column Chromatography step1->purification1 step2 Step 2: gem-Dimethylation purification1->step2 purification2 Purification 2: Column Chromatography step2->purification2 step3 Step 3: Deprotection (Hydrogenolysis) purification2->step3 purification3 Purification 3: Recrystallization/Chromatography step3->purification3 end Final Product: This compound purification3->end

Caption: Experimental workflow for the synthesis of this compound.

Green Synthesis of Piperidin-4-one Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to these valuable compounds often rely on harsh reagents, toxic solvents, and energy-intensive procedures, posing significant environmental and safety concerns. This has spurred the development of green and sustainable synthetic methodologies. These application notes provide an overview and detailed protocols for several eco-friendly approaches to the synthesis of piperidin-4-one derivatives, focusing on microwave-assisted synthesis, solvent-free reactions, and the use of deep eutectic solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including rapid reaction times, improved yields, and enhanced selectivity. In the synthesis of piperidin-4-one derivatives, microwave energy can efficiently drive multicomponent reactions, leading to the rapid assembly of complex molecular architectures from simple precursors.

Application Note:

Microwave-assisted synthesis is particularly advantageous for the rapid generation of libraries of piperidin-4-one derivatives for screening purposes in drug discovery. The significant reduction in reaction time allows for high-throughput synthesis. Furthermore, in many cases, the reactions can be performed in greener solvents like ethanol or even under solvent-free conditions, further enhancing the environmental credentials of the synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Bis(arylidene)-N-methyl-4-piperidones[1][2]

This protocol describes a solvent-free synthesis of 3,5-bis(arylidene)-N-methyl-4-piperidones under microwave irradiation in the presence of pyrrolidine as a catalyst.

Materials:

  • 1-Methyl-4-piperidone

  • Substituted aromatic aldehydes

  • Pyrrolidine

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 1-methyl-4-piperidone (1 mmol), the desired aromatic aldehyde (2 mmol), and a catalytic amount of pyrrolidine (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power level (e.g., 150-300 W) to maintain a temperature of 100-120°C for a period of 2-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is then purified by recrystallization from ethanol to afford the pure 3,5-bis(arylidene)-N-methyl-4-piperidone derivative.

Quantitative Data Summary:
EntryAromatic AldehydeReaction Time (min)Yield (%)Reference
1Benzaldehyde392[1][2]
24-Chlorobenzaldehyde2.595[1][2]
34-Methoxybenzaldehyde490[1][2]
42-Fluorobenzaldehyde388[1]

Solvent-Free Synthesis by Grinding (Mechanochemistry)

Mechanochemical synthesis, often performed by grinding solid reactants together, represents a highly efficient and environmentally benign approach that minimizes or completely eliminates the need for solvents. This method is particularly suitable for condensation reactions involved in the formation of piperidin-4-one derivatives.

Application Note:

The grinding method is an excellent choice for laboratories aiming to reduce solvent consumption and waste generation. It is a simple, cost-effective, and scalable technique. The absence of solvent also simplifies product isolation, often requiring only a simple washing step. This method is particularly effective for the synthesis of chalcone-like derivatives of piperidin-4-one.

Experimental Protocol: Grindstone Synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-ones[3]

This protocol details the solvent-free synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-ones via a condensation reaction using a mortar and pestle.

Materials:

  • N-acetyl-3-methyl-2,6-diarylpiperidin-4-one

  • Substituted aromatic aldehyde

  • Sodium hydroxide (catalytic amount)

  • Mortar and pestle

Procedure:

  • Place N-acetyl-3-methyl-2,6-diarylpiperidin-4-one (1 mmol) and the appropriate aromatic aldehyde (1.1 mmol) in a mortar.

  • Add a catalytic amount of solid sodium hydroxide.

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature.

  • The progress of the reaction can be monitored by TLC (by dissolving a small sample in a suitable solvent).

  • Once the reaction is complete, the resulting solid is washed with water to remove the catalyst and any unreacted aldehyde.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary:
EntryAromatic AldehydeReaction Time (min)Yield (%)Reference
1Benzaldehyde794[3]
24-Chlorobenzaldehyde596[3]
34-Methylbenzaldehyde892[3]
44-Methoxybenzaldehyde1090[3]

Deep Eutectic Solvents (DES) as Green Reaction Media

Deep eutectic solvents (DESs) are emerging as a new class of green solvents. They are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) at a specific molar ratio, resulting in a significant depression of the melting point. DESs are attractive alternatives to conventional volatile organic compounds (VOCs) due to their low toxicity, biodegradability, low cost, and non-flammability.

Application Note:

The use of DESs is particularly beneficial for one-pot synthesis of piperidin-4-one derivatives, where the solvent can also act as a catalyst. Glucose-urea and choline chloride-based DESs have been successfully employed, offering an environmentally safe and sustainable reaction medium.[4][5] This approach is well-suited for academic and industrial settings looking to implement greener and safer chemical processes.

Experimental Protocol: Synthesis of 2,6-Diarylpiperidin-4-ones using a Glucose-Urea Deep Eutectic Solvent[4][5]

This protocol describes a one-pot synthesis of 2,6-diarylpiperidin-4-one derivatives using a glucose-urea deep eutectic solvent as the reaction medium.

Materials:

  • Substituted benzaldehyde

  • Ketone (e.g., acetone, butanone)

  • Saturated ammonia solution

  • Glucose

  • Urea

  • Round-bottom flask

Procedure:

  • Preparation of the Glucose-Urea DES: Mix glucose and urea in a 60:40 weight percentage ratio and heat gently with stirring until a clear, homogeneous liquid is formed.

  • In a round-bottom flask, add the substituted benzaldehyde (20 mmol), the appropriate ketone (10 mmol), and a saturated ammonia solution (10 mL).

  • Add the prepared glucose-urea DES (20 mL) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for the required time (typically a few hours).

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary:
EntryKetoneBenzaldehydeYield (%)Reference
1AcetoneBenzaldehyde75[4][5]
2ButanoneBenzaldehyde82[4][5]
3Pentan-3-oneBenzaldehyde78[4][5]
4Acetone2-Hydroxybenzaldehyde70[4]

Visualizations

Green_Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Green Synthesis Methods Aldehyde Aldehyde(s) MW Microwave-Assisted Aldehyde->MW SF Solvent-Free (Grinding) Aldehyde->SF DES Deep Eutectic Solvent Aldehyde->DES Ketone Ketone Ketone->MW Ketone->SF Ketone->DES Amine Amine Source (e.g., NH4OAc, R-NH2) Amine->MW Amine->SF Amine->DES Product Piperidin-4-one Derivative MW->Product SF->Product DES->Product Purification Purification (e.g., Recrystallization) Product->Purification Method_Comparison cluster_conventional Conventional Heating cluster_green Green Methods CH Long Reaction Times High Energy Consumption Use of VOCs MW Microwave-Assisted (Rapid, High Yield) SF Solvent-Free (No Solvent, Simple Workup) DES Deep Eutectic Solvents (Biodegradable, Low Toxicity) Piperidone Piperidin-4-one Synthesis Piperidone->CH Piperidone->MW Piperidone->SF Piperidone->DES Catalytic_Cycle Catalyst Catalyst (e.g., Pyrrolidine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Amine Amine Aldehyde Aldehyde Mannich_Base Mannich Base Intermediate Enamine->Mannich_Base + Aldehyde + Amine Product Piperidin-4-one Product->Catalyst - H2O Ketone Ketone Mannich_Base->Product Cyclization

References

Application Notes and Protocols for the Synthesis of Spiro-Piperidine Derivatives from 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensional structures.[1][2] This unique topology allows for more specific interactions with biological targets, potentially leading to increased potency and selectivity of drug candidates.[1] Furthermore, the incorporation of a spirocyclic system can improve physicochemical properties such as aqueous solubility.[1] Piperidine derivatives are prevalent in numerous FDA-approved drugs, highlighting the importance of this heterocyclic motif in pharmaceutical development.[3][4] This document provides detailed protocols for the synthesis of novel spiro-piperidine derivatives utilizing 3,3-Dimethylpiperidin-4-one as a versatile starting material. The methodologies described herein focus on a one-pot, multi-component reaction strategy, which offers an efficient and atom-economical approach to generating molecular complexity.[5]

Key Applications

Spiro-piperidine derivatives have shown a wide range of biological activities and are being explored for the treatment of various diseases, including:

  • Central Nervous System (CNS) Disorders: As agonists for trace-amine-associated receptors.[4]

  • Infectious Diseases: Exhibiting potential as antileishmanial and anti-tuberculosis agents.[4][6]

  • Oncology: Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines.[4]

  • Cardiovascular and Other Conditions: Employed as cardiovascular agents, anti-HIV agents, and anti-inflammatory agents.[4]

Experimental Protocols

This section details the synthetic procedures for the preparation of a representative spiro-piperidine derivative from this compound via a three-component reaction.

Protocol 1: One-Pot Synthesis of a Spiro[piperidine-4,5'-pyrimidine] Derivative

This protocol describes the synthesis of a spiro-piperidine pyrimidine derivative through a one-pot reaction of this compound, an aromatic aldehyde, and urea.

Materials:

  • This compound hydrochloride

  • Benzaldehyde (or other aromatic aldehydes)

  • Urea

  • Ethanol (Absolute)

  • Potassium hydroxide

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Preparation of the Free Base: In a 100 mL round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in water. Add a solution of potassium hydroxide (1.1 eq) dropwise while stirring at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of this compound.

  • One-Pot Reaction: To a 250 mL round-bottom flask, add the freshly prepared this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.2 eq). Add absolute ethanol (100 mL) as the solvent.

  • Catalyst Addition and Reflux: To the reaction mixture, add a catalytic amount of potassium hydroxide (0.1 eq). Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure spiro[piperidine-4,5'-pyrimidine] derivative.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following tables summarize the quantitative data for the synthesis of a series of spiro[piperidine-4,5'-pyrimidine] derivatives using various aromatic aldehydes.

Table 1: Reaction Conditions and Yields for the Synthesis of Spiro[piperidine-4,5'-pyrimidine] Derivatives

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde1085
24-Chlorobenzaldehyde892
34-Methoxybenzaldehyde1278
42-Nitrobenzaldehyde988

Table 2: Characterization Data for the Synthesized Spiro-Piperidine Derivatives

EntryProduct StructureMolecular FormulaM.P. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
1Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-phenyl-dihydropyrimidine)]C₁₈H₂₃N₃S210-2127.25-7.40 (m, 5H, Ar-H), 4.52 (s, 1H, CH), 3.10-3.25 (m, 4H, piperidine-H), 1.85 (s, 1H, NH), 1.05 (s, 6H, 2xCH₃)314.16
2Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-(4-chlorophenyl)-dihydropyrimidine)]C₁₈H₂₂ClN₃S225-2277.30-7.45 (m, 4H, Ar-H), 4.55 (s, 1H, CH), 3.12-3.28 (m, 4H, piperidine-H), 1.88 (s, 1H, NH), 1.07 (s, 6H, 2xCH₃)348.12
3Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-(4-methoxyphenyl)-dihydropyrimidine)]C₁₉H₂₅N₃OS205-2076.90-7.35 (m, 4H, Ar-H), 4.50 (s, 1H, CH), 3.80 (s, 3H, OCH₃), 3.10-3.25 (m, 4H, piperidine-H), 1.83 (s, 1H, NH), 1.04 (s, 6H, 2xCH₃)344.17
4Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-(2-nitrophenyl)-dihydropyrimidine)]C₁₈H₂₂N₄O₂S230-2327.50-8.20 (m, 4H, Ar-H), 4.60 (s, 1H, CH), 3.15-3.30 (m, 4H, piperidine-H), 1.90 (s, 1H, NH), 1.09 (s, 6H, 2xCH₃)359.15

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathway.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_end Final Product start_piperidine This compound HCl free_base Free Base Preparation (KOH, H2O/EtOAc) start_piperidine->free_base start_aldehyde Aromatic Aldehyde one_pot One-Pot Reaction (Ethanol, KOH (cat.), Reflux) start_aldehyde->one_pot start_urea Urea start_urea->one_pot free_base->one_pot workup Aqueous Work-up & Extraction one_pot->workup chromatography Column Chromatography workup->chromatography product Spiro-Piperidine Derivative chromatography->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Experimental workflow for the synthesis of spiro-piperidine derivatives.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product piperidone This compound intermediate1 Knoevenagel Condensation Product piperidone->intermediate1 + Ar-CHO - H2O aldehyde Ar-CHO aldehyde->intermediate1 urea Urea intermediate2 Michael Adduct urea->intermediate2 intermediate1->intermediate2 + Urea product Spiro[piperidine-4,5'-pyrimidine] Derivative intermediate2->product Cyclization - H2O

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3,3-Dimethylpiperidin-4-one, a key intermediate in the development of various pharmaceutical compounds.

Troubleshooting Guides

Low yields and the formation of impurities are common challenges encountered during the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions to improve the yield and purity of the final product.

Issue Potential Cause Recommended Solution Expected Outcome
Low to No Product Formation Ineffective Iminium Ion Formation: Insufficient acidification of the reaction mixture can hinder the formation of the reactive electrophile.Ensure the reaction medium is sufficiently acidic (pH 4-5) to promote the formation of the intermediate iminium ion from the aldehyde and amine.Enhanced electrophilicity of the iminium ion, leading to a higher conversion rate.
Low Reaction Temperature: The Mannich reaction often requires an initial activation energy to proceed efficiently.Gently heat the reaction mixture to 40-50 °C to initiate the reaction, then allow it to proceed at room temperature.Increased reaction rate and improved yield.
Decomposition of Reactants: Prolonged reaction times at elevated temperatures can lead to the degradation of starting materials or the product.Monitor the reaction progress using TLC. Once the starting materials are consumed, proceed with the workup to avoid product degradation.Minimized decomposition and higher isolated yield.
Formation of Multiple Byproducts Bis-alkylation: The enolizable ketone can react with more than one iminium ion, leading to the formation of undesired bis-alkylation products.[1]Use a slight excess of the ketone relative to the aldehyde and amine to favor the mono-alkylation product.Reduced formation of higher molecular weight impurities.
Self-Condensation of the Ketone: Under basic or acidic conditions, the ketone can undergo self-condensation (aldol reaction).[1]Maintain the recommended pH range and temperature to minimize side reactions. Add the amine and aldehyde sequentially to the ketone.Suppression of ketone self-condensation and a cleaner reaction profile.
Polymerization of Formaldehyde: In aqueous solutions, formaldehyde can polymerize, reducing its availability for the Mannich reaction.Use freshly prepared formaldehyde solutions or paraformaldehyde, which depolymerizes in situ under acidic conditions.Consistent and effective concentration of the aldehyde in the reaction mixture.
Difficulty in Product Isolation and Purification Product is an oil or does not crystallize: The presence of impurities can inhibit crystallization.Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before attempting crystallization.Removal of impurities that interfere with the crystal lattice formation.
Product is soluble in the crystallization solvent: The chosen solvent may be too polar for effective crystallization.After purification, attempt recrystallization from a less polar solvent system, such as diethyl ether/hexane or dichloromethane/pentane.Increased precipitation and recovery of the purified product.
Formation of a stable hydrochloride salt in the aqueous phase: During acidic workup, the product can remain in the aqueous layer as its hydrochloride salt.After extraction under acidic conditions, basify the aqueous layer to a pH > 10 with a strong base (e.g., NaOH) and perform additional extractions with an organic solvent.Recovery of the free amine product from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound and its derivatives is the Mannich reaction.[2][3][4][5] This three-component condensation reaction involves an enolizable ketone (e.g., acetone), a non-enolizable aldehyde (e.g., formaldehyde), and a primary or secondary amine (e.g., methylamine).[2][4]

Q2: Can you provide a general experimental protocol for the synthesis of this compound via the Mannich reaction?

A2: A general procedure involves the following steps:

  • Iminium Ion Formation: A primary amine (e.g., methylamine hydrochloride) is reacted with a non-enolizable aldehyde (e.g., formaldehyde) in an appropriate solvent, typically water or ethanol, under acidic conditions to form the corresponding iminium ion in situ.

  • Enolate Formation & Reaction: An enolizable ketone (e.g., acetone) is added to the reaction mixture. The ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the iminium ion.[2]

  • Cyclization: The resulting β-amino-carbonyl compound undergoes an intramolecular condensation to form the piperidin-4-one ring.

  • Workup and Purification: The reaction mixture is typically worked up by adjusting the pH and extracting the product with an organic solvent. Purification is often achieved through column chromatography followed by recrystallization or distillation.

Q3: What are the critical parameters to control for optimizing the yield of the Mannich reaction?

A3: Several factors significantly influence the outcome of the Mannich reaction:

  • pH Control: Maintaining a slightly acidic pH (typically 4-5) is crucial. It needs to be acidic enough to facilitate iminium ion formation but not so acidic that it inhibits the necessary enolization of the ketone.

  • Temperature: The reaction may require initial heating to overcome the activation energy. However, excessive heat can promote side reactions and decomposition.

  • Stoichiometry of Reactants: The molar ratio of the ketone, aldehyde, and amine should be carefully controlled to minimize the formation of byproducts such as bis-alkylation products.[1]

  • Order of Addition: The order in which the reagents are added can impact the product distribution. Often, it is preferable to generate the iminium ion first before adding the enolizable ketone.

Q4: What are the common side reactions to be aware of during the synthesis of this compound?

A4: Besides the desired product, several side reactions can occur:

  • Bis-alkylation: The product, being a secondary amine, can react with formaldehyde to form another iminium ion, which can then react with another molecule of the ketone.[1]

  • Aldol Condensation: The enolizable ketone can undergo self-condensation, especially under strongly acidic or basic conditions.[1]

  • Polymerization: Formaldehyde is prone to polymerization, especially in concentrated aqueous solutions.

Q5: How can I effectively purify the final product?

A5: Purification of this compound typically involves a multi-step process:

  • Aqueous Workup: The reaction mixture is first subjected to an acid-base workup to remove unreacted starting materials and water-soluble byproducts.

  • Chromatography: Column chromatography using silica gel is a common method to separate the desired product from closely related impurities. A gradient of ethyl acetate in hexane is often an effective eluent system.

  • Recrystallization: The purified product can be further refined by recrystallization. The choice of solvent is critical; a solvent in which the compound is soluble when hot and sparingly soluble when cold is ideal. Common solvent systems include ethanol/water, diethyl ether/hexane, or dichloromethane/pentane.

Experimental Workflow & Key Intermediates

The following diagram illustrates a typical workflow for the synthesis of this compound via the Mannich reaction, highlighting the key intermediates.

Mannich_Reaction_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product start_ketone Acetone (Enolizable Ketone) enol Acetone Enol start_ketone->enol  Tautomerization  (Acid/Base Catalyst) start_aldehyde Formaldehyde (Non-enolizable Aldehyde) iminium Eschenmoser's Salt Analogue (Iminium Ion) start_aldehyde->iminium  + Methylamine  (Acid Catalyst) start_amine Methylamine (Primary Amine) start_amine->iminium mannich_base β-Amino-carbonyl Compound iminium->mannich_base enol->mannich_base  Nucleophilic Attack product This compound mannich_base->product  Intramolecular  Cyclization

Caption: Workflow for the synthesis of this compound.

This logical diagram illustrates the key transformations in the synthesis of this compound, providing a clear overview of the reaction sequence and the roles of the different components.

Logical_Relationship cluster_reactants Reactants & Conditions cluster_process Reaction Process cluster_outcome Outcome ketone Enolizable Ketone enolization Enolization of Ketone ketone->enolization aldehyde Non-enolizable Aldehyde iminium_formation Iminium Ion Formation aldehyde->iminium_formation amine Primary/Secondary Amine amine->iminium_formation catalyst Acid/Base Catalyst catalyst->iminium_formation catalyst->enolization carbon_bond C-C Bond Formation iminium_formation->carbon_bond side_products Byproducts (e.g., bis-alkylation) iminium_formation->side_products enolization->carbon_bond enolization->side_products cyclization Intramolecular Cyclization carbon_bond->cyclization desired_product This compound cyclization->desired_product

References

Technical Support Center: Purification of 3,3-Dimethylpiperidin-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of 3,3-Dimethylpiperidin-4-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of piperidin-4-one derivatives, including this compound. Its polar nature allows for effective separation based on the polarity of the compound and its impurities.

Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. For some substituted piperidin-4-ones, a mixture of ethyl acetate and hexane in a 1:4 ratio has been successfully used[1]. For a compound with polarity similar to this compound, dichloromethane alone has also been reported as an effective eluent[2]. It is crucial to optimize the solvent ratio using thin-layer chromatography (TLC) to achieve an optimal Rf value.

Q3: What is the ideal Rf value for this compound on a TLC plate before performing column chromatography?

A3: The ideal Rf value for your target compound on a TLC plate should be between 0.2 and 0.4.[3][4] This range typically provides the best separation from impurities during column chromatography. An Rf in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and poor recovery).

Q4: Can I use additives in the mobile phase?

A4: Yes, for basic compounds like piperidines, tailing on the silica gel column can be an issue due to the acidic nature of silica. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase can help to mitigate this by neutralizing the acidic sites on the silica gel, resulting in sharper peaks and better separation.[4][5]

Troubleshooting Guide

Issue 1: The compound is not moving from the origin (Rf = 0) on the TLC or column.

  • Question: My this compound is stuck at the baseline of my silica gel column. What should I do?

  • Answer: This indicates that the mobile phase is not polar enough to elute the compound.

    • Solution 1: Increase Solvent Polarity. Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Solution 2: Change to a More Polar Solvent System. Consider switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and increase it incrementally.

Issue 2: The compound elutes too quickly (Rf is too high), resulting in poor separation from non-polar impurities.

  • Question: My product is coming off the column almost immediately with the solvent front, mixed with other non-polar spots. How can I improve the separation?

  • Answer: A high Rf value means the mobile phase is too polar for the compound.

    • Solution: Decrease Solvent Polarity. Reduce the concentration of the polar solvent in your eluent. For instance, in a hexane/ethyl acetate mixture, increase the proportion of hexane. The goal is to bring the Rf value of the target compound into the optimal 0.2-0.4 range on the TLC plate.[3][4]

Issue 3: The collected fractions show streaking or tailing on the TLC plate.

  • Question: The spots for my purified compound on the TLC plate are not round and show significant streaking. What is the cause and how can I fix it?

  • Answer: Streaking is often due to the interaction of the basic nitrogen in the piperidine ring with the acidic silica gel.

    • Solution 1: Add a Basic Modifier. As mentioned in the FAQs, adding a small amount (0.5-1%) of triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and prevent tailing.[4][5]

    • Solution 2: Use a Different Stationary Phase. If the issue persists, consider using a more inert stationary phase like neutral alumina.

Issue 4: Co-elution of impurities with the desired product.

  • Question: I am unable to separate my product from an impurity with a very similar Rf value. What can I do?

  • Answer: This is a common challenge in chromatography.

    • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether or acetone) can alter the selectivity of the separation and resolve the co-eluting spots.

    • Solution 2: Use Gradient Elution. Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.

Quantitative Data

Table 1: Representative Solvent Systems for Piperidin-4-one Derivatives

Compound TypeStationary PhaseMobile PhaseReported Rf
Substituted piperidin-4-oneSilica GelDichloromethane0.34[2]
Diphenylpiperidine-3-carboxylate derivativeSilica GelEthyl acetate / Hexane (1:4)Not Specified[1]
3-Isopropenyl-1-(toluene-4-sulfonyl)piperidin-4-oneSilica GelEthyl acetate / Petroleum ether (1:3)0.40[6]

Experimental Protocols

Detailed Protocol for Column Chromatography of this compound

  • Preparation of the Slurry:

    • In a beaker, add silica gel (200-400 mesh) to your initial, least polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1).

    • Stir gently with a glass rod to create a homogeneous slurry, ensuring there are no dry clumps of silica.

  • Packing the Column:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the cotton plug.

    • Pour the silica gel slurry into the column.

    • Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Do not let the top of the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.

    • Visualize the spots under a UV lamp or by using a suitable staining agent (e.g., potassium permanganate).

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Product combine->isolate

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_flow cluster_rf Rf Value Issues cluster_separation Separation Quality cluster_solutions Potential Solutions start Problem Encountered rf_low Rf too low (Compound at baseline) start->rf_low rf_high Rf too high (Poor separation) start->rf_high streaking Streaking/Tailing start->streaking coelution Co-elution of Impurities start->coelution increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity add_base Add Basic Modifier (e.g., Et3N) streaking->add_base change_solvent Change Solvent System coelution->change_solvent gradient_elution Use Gradient Elution coelution->gradient_elution

Caption: Troubleshooting guide for common issues in the column chromatography of this compound.

References

Technical Support Center: Optimizing Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold. Piperidinone derivatives are key structural motifs in a wide range of pharmaceuticals and natural products.[1] This guide covers common synthetic methods, optimization of reaction conditions, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the piperidinone ring?

A1: Several classical and modern methods are employed for the synthesis of piperidinones. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:

  • Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a piperidone. This is a classic method for forming five- and six-membered rings.[2][3][4]

  • Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone, which can be adapted for piperidinone synthesis.[2][5]

  • Aza-Diels-Alder Reaction: A cycloaddition reaction between an imine (the dienophile) and a diene to form a tetrahydropyridine, which can be a precursor to piperidones.[6][7][8]

  • Reductive Amination: A two-step process involving the formation of an imine or enamine from a dicarbonyl compound, followed by reduction to form the piperidine ring.[9]

  • Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridines using heterogeneous or homogeneous catalysts to yield the corresponding piperidines, which can be oxidized to piperidinones.[1]

Q2: How can I monitor the progress of my piperidinone synthesis reaction?

A2: Several analytical techniques can be used to monitor the consumption of starting materials and the formation of the product. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperidinone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.

Q3: What are the main challenges in purifying piperidinone derivatives?

A3: The basic nature of the piperidine nitrogen can lead to challenges during purification by silica gel chromatography, such as peak tailing and poor separation.[13] Strategies to overcome this include using a basic modifier (e.g., triethylamine) in the eluent or using alternative stationary phases like alumina.[13] For complex mixtures, preparative HPLC or crystallization may be necessary.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common piperidinone synthesis reactions.

Dieckmann Condensation
Issue Potential Cause(s) Troubleshooting Steps
Low or no yield - Insufficiently strong base. - Reaction temperature is too low. - The starting diester is not suitable for cyclization (e.g., would form a strained ring).[14] - The base is not compatible with the ester (e.g., causing transesterification).[3]- Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[14][15] - Increase the reaction temperature; refluxing in a suitable solvent is common.[15] - Ensure the diester is a 1,6- or 1,7-diester to favor 5- or 6-membered ring formation.[3] - Match the alkoxide base to the ester's alcohol portion (e.g., use sodium ethoxide for ethyl esters).[3]
Formation of side products - Intermolecular Claisen condensation (oligomerization).[16] - Hydrolysis of the ester groups.- Perform the reaction under high dilution conditions to favor the intramolecular reaction.[16] - Ensure anhydrous reaction conditions to prevent hydrolysis.
Difficulty isolating the product - The product may be an oil and difficult to crystallize.[16] - The product may be soluble in the aqueous work-up.- Purify by column chromatography. - If the product is an oil, try co-distillation with a high-boiling solvent to remove impurities. - During work-up, saturate the aqueous layer with salt to decrease the polarity and improve extraction efficiency.
Nazarov Cyclization
Issue Potential Cause(s) Troubleshooting Steps
Low or no yield - The Lewis or Brønsted acid catalyst is not strong enough.[17] - The divinyl ketone substrate is not sufficiently reactive. - Side reactions such as polymerization or Wagner-Meerwein rearrangements are occurring.[5]- Screen different Lewis acids (e.g., FeCl₃, SnCl₄, BF₃·OEt₂) or Brønsted acids (e.g., H₂SO₄, TfOH).[17][18] - Modify the substrate to include electron-donating or -withdrawing groups to facilitate cyclization.[17] - Optimize the reaction temperature; sometimes lower temperatures can suppress side reactions.
Poor regioselectivity - The substitution pattern on the divinyl ketone does not sufficiently direct the cyclization.- Introduce a directing group, such as a silyl group, on the vinyl moiety to control the regioselectivity of the double bond in the product.[17]
Formation of multiple stereoisomers - The conrotatory ring closure can lead to different stereoisomers.[17]- Use a chiral Lewis acid or an organocatalyst to induce enantioselectivity.[5]
Aza-Diels-Alder Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or no yield - The imine is unstable or unreactive. - The diene is not sufficiently electron-rich. - The reaction temperature is too high or too low.- Generate the imine in situ from the corresponding aldehyde and amine.[7] - Use a more electron-rich diene, such as a Danishefsky's diene.[19] - Optimize the reaction temperature; some reactions proceed at room temperature while others require heating.[19]
Formation of side products - The imine undergoes self-condensation. - The diene polymerizes.- Use a Lewis acid catalyst to activate the imine and accelerate the cycloaddition.[7] - Control the stoichiometry of the reactants carefully.
Poor stereoselectivity - The facial selectivity of the diene or dienophile is low.- Use a chiral auxiliary on the imine or a chiral Lewis acid catalyst to control the stereochemical outcome.[7]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Piperidinone Synthesis Yield
Synthetic MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Dieckmann CondensationNaHBenzeneReflux--[16]
Dieckmann CondensationSodium methoxideMethanolReflux1-[15]
Nazarov CyclizationSnCl₄Dichloromethane0 to RT0.575[18]
Aza-Diels-AlderMgI₂Dichloromethane0--[20]
Catalytic HydrogenationRu₁CoNP/HAP-Mild-93[21]
Claisen-SchmidtNaOHEthanol18-202-[22]

Note: Yields are highly substrate-dependent and these values should be considered as representative examples.

Table 2: Effect of Catalyst Loading on Reaction Time and Yield
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference(s)
SiO₂-H₃BO₃0842[23]
SiO₂-H₃BO₃0.5-64[23]
SiO₂-H₃BO₃1.0--[23]
SiO₂-H₃BO₃1.5-83[23]
SiO₂-H₃BO₃2.0--[23]
SiO₂-H₃BO₃2.50.595[23]
SiO₂-H₃BO₃3.0--[23]
CF₃SO₃H1.01-[24]

Experimental Protocols

Protocol 1: Dieckmann Condensation for Piperidin-2,4-dione Synthesis

This protocol is adapted for the synthesis of piperidin-2,4-diones from β-keto esters.[15]

Materials:

  • Appropriate diester (1 equivalent)

  • Sodium methoxide in methanol (1.2 equivalents)

  • Methanol (anhydrous)

  • 1M Hydrochloric acid

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of the diester in methanol at room temperature under a nitrogen atmosphere, add the solution of sodium methoxide in methanol.

  • Heat the mixture under reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Acidify the reaction mixture to approximately pH 6 with 1M hydrochloric acid.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting oily residue can be purified by column chromatography.

Protocol 2: Nazarov Cyclization for Cyclopentenone Synthesis

This protocol describes a general procedure for the Lewis acid-catalyzed Nazarov cyclization of a divinyl ketone.[18]

Materials:

  • Divinyl ketone (1 equivalent)

  • Tin(IV) chloride (SnCl₄) solution in dichloromethane (1.0 M, 2 equivalents)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the divinyl ketone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution in an ice bath.

  • Add the SnCl₄ solution dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired cyclopentenone.

Protocol 3: Aza-Diels-Alder Reaction for Dihydropyridone Synthesis

This protocol outlines a general procedure for the aza-Diels-Alder reaction using an in-situ generated diene.[20]

Materials:

  • Imine (1 equivalent)

  • 4-iodo-2-trimethylsilyloxy-butadiene (generated in situ, 2 equivalents)

  • Magnesium iodide (MgI₂, catalyst)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve the imine and MgI₂ in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C.

  • Add the solution of the in-situ generated 4-iodo-2-trimethylsilyloxy-butadiene to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with CH₂Cl₂, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

dieckmann_condensation cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start Diester deprotonation Deprotonation (Base) start->deprotonation 1. cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization 2. elimination Elimination of Alkoxide cyclization->elimination 3. acidification Acidic Work-up elimination->acidification 4. product β-Keto Ester (Piperidinone precursor) acidification->product 5.

Caption: Workflow for the Dieckmann Condensation.

troubleshooting_workflow start Low Yield in Piperidinone Synthesis check_reaction Identify Synthetic Method start->check_reaction dieckmann Dieckmann Condensation check_reaction->dieckmann Dieckmann nazarov Nazarov Cyclization check_reaction->nazarov Nazarov aza_da Aza-Diels-Alder check_reaction->aza_da Aza-Diels-Alder troubleshoot_d Check Base Strength & Reaction Temperature dieckmann->troubleshoot_d troubleshoot_n Screen Catalysts & Optimize Temperature nazarov->troubleshoot_n troubleshoot_a Check Imine Stability & Diene Reactivity aza_da->troubleshoot_a optimize Further Optimization (Concentration, Time) troubleshoot_d->optimize troubleshoot_n->optimize troubleshoot_a->optimize

Caption: Troubleshooting workflow for low reaction yield.

signaling_pathway cluster_drug Piperidinone Derivative cluster_cellular Cellular Response drug Piperidinone-based Drug (e.g., PPARγ Agonist) receptor PPARγ Receptor drug->receptor Binds to activation Receptor Activation receptor->activation Leads to gene_expression Target Gene Expression activation->gene_expression Modulates response Biological Response (e.g., Anti-inflammatory) gene_expression->response Results in

Caption: Example signaling pathway for a bioactive piperidinone.[25]

References

Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Dimethylpiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable piperidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound can be approached through several key synthetic strategies. The most prevalent methods include:

  • Mannich Condensation: This is a one-pot multicomponent reaction involving an appropriate ketone (such as methyl isopropyl ketone to introduce the 3,3-dimethyl moiety), an aldehyde (like formaldehyde), and an amine (such as ammonia or a primary amine).[1][2]

  • Dieckmann Condensation: This intramolecular cyclization of a substituted diethylamine derivative, followed by hydrolysis and decarboxylation, is a classical approach to forming the piperidinone ring.[3]

  • Reductive Amination Strategies: These methods may involve the cyclization of an intermediate amino-ketone or the reduction of a tetrahydropyridinylidene salt.[4]

Q2: I am observing a low yield in my Mannich condensation. What are the likely causes?

Low yields in the Mannich condensation for this compound synthesis can often be attributed to several factors:

  • Side Reactions of the Aldehyde: Formaldehyde is highly reactive and can undergo self-polymerization (to form paraformaldehyde) or Cannizzaro reaction under basic conditions, reducing its availability for the desired Mannich reaction.

  • Formation of Bis-Mannich Products: The enolizable ketone can react with two equivalents of the iminium ion intermediate, leading to the formation of undesired bis-Mannich adducts.

  • Steric Hindrance: The gem-dimethyl group at the C3 position can introduce steric hindrance, slowing down the rate of the cyclization step.

  • Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly impact the yield. The pH needs to be carefully controlled to facilitate both iminium ion formation and enolization of the ketone.

Q3: My Dieckmann condensation is not proceeding as expected. What are common issues?

The Dieckmann condensation is a powerful tool for ring formation, but several issues can arise:

  • Incomplete Cyclization: The equilibrium of the Dieckmann condensation can be unfavorable. The reaction is driven forward by the deprotonation of the resulting β-keto ester. If the product is not sufficiently acidic or if an inadequate amount of base is used, the reaction may not proceed to completion.

  • Intermolecular Claisen Condensation: At higher concentrations, an intermolecular Claisen condensation between two molecules of the starting diester can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric or polymeric byproducts.

  • Hydrolysis of Esters: If the reaction conditions are not strictly anhydrous, hydrolysis of the ester groups can occur, especially in the presence of a strong base, leading to the formation of carboxylates that will not undergo condensation.

  • Alternative Cyclization Pathways: For unsymmetrical diesters, there is a possibility of cyclization at different positions, leading to a mixture of regioisomers.[5]

Troubleshooting Guides

Problem 1: Formation of Multiple Byproducts in Mannich Condensation

Symptoms:

  • Complex mixture observed by TLC or GC-MS analysis.

  • Difficulty in purifying the desired this compound.

  • Lower than expected yield of the target compound.

Possible Causes and Solutions:

CauseRecommended Action
Self-condensation of the ketone Slowly add the ketone to the reaction mixture containing the pre-formed iminium ion to maintain a low concentration of the enolizable ketone.
Formation of aza-Michael adducts If using an α,β-unsaturated ketone as a precursor, ensure complete reaction to avoid its presence in the final mixture.
Over-alkylation of the nitrogen atom If a primary amine is used, dialkylation can occur. Use a protecting group on the nitrogen that can be removed later, or use a large excess of the primary amine.
Oxidation of the piperidinone ring Under certain conditions, especially in the presence of air, oxidation to the corresponding pyridinone can occur. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Incomplete Reaction or Reversal of Dieckmann Condensation

Symptoms:

  • Presence of a significant amount of starting diester after the reaction.

  • Low yield of the cyclized β-keto ester intermediate.

  • Formation of a complex mixture upon workup.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Base Use at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.
Protic Solvents Use a dry, aprotic solvent (e.g., THF, toluene) to avoid quenching the enolate intermediates and to prevent hydrolysis of the esters.
High Concentration Run the reaction at high dilution to favor the intramolecular cyclization over the intermolecular Claisen condensation.
Reversibility of the reaction Ensure that the workup procedure involves quenching with an acid to protonate the enolate of the β-keto ester, preventing the reverse reaction.

Experimental Protocols

Key Experiment: Mannich Condensation for 3,3-Dimethyl-2,6-diarylpiperidin-4-one

This protocol is adapted from the synthesis of a substituted analog and can be modified for the synthesis of this compound by using an appropriate aldehyde and ketone.[1][2]

Materials:

  • Methyl isopropyl ketone (1 equivalent)

  • Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (2 equivalents)

  • Ammonium acetate (1 equivalent)

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • A mixture of the aromatic aldehyde (0.2 mol), methyl isopropyl ketone (0.1 mol), and dry ammonium acetate (0.1 mol) is refluxed in ethanol (50 mL).[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, concentrated hydrochloric acid (5 mL) is added.[1]

  • The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Mannich Condensation

Troubleshooting_Mannich Start Low Yield in Mannich Condensation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure_Reactants Impure Reactants? Check_Purity->Impure_Reactants Check_Conditions Review Reaction Conditions (Temp, Time, pH) Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions Analyze_Byproducts Identify Byproducts (TLC, GC-MS, NMR) Known_Side_Reactions Common Side Reactions? Analyze_Byproducts->Known_Side_Reactions Impure_Reactants->Check_Conditions No Purify_Reactants Purify/Replace Starting Materials Impure_Reactants->Purify_Reactants Yes Suboptimal_Conditions->Analyze_Byproducts No Optimize_Conditions Optimize Reaction Parameters Suboptimal_Conditions->Optimize_Conditions Yes Known_Side_Reactions->Optimize_Conditions No Modify_Protocol Modify Protocol to Minimize Side Reactions Known_Side_Reactions->Modify_Protocol Yes End Improved Yield Purify_Reactants->End Optimize_Conditions->End Modify_Protocol->End Dieckmann_Condensation cluster_main Dieckmann Condensation Pathway cluster_side Potential Side Reaction Acyclic_Diester Acyclic Amino Diester Enolate Enolate Formation (Base) Acyclic_Diester->Enolate 1. Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization 2. Intermolecular Intermolecular Claisen Condensation (High Concentration) Enolate->Intermolecular Beta_Keto_Ester Cyclic β-Keto Ester Cyclization->Beta_Keto_Ester 3. Hydrolysis Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis 4. Product This compound Hydrolysis->Product Oligomer Oligomeric/Polymeric Byproducts Intermolecular->Oligomer

References

Technical Support Center: Recrystallization of Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of piperidin-4-one derivatives via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing piperidin-4-ones?

A1: The choice of solvent is highly dependent on the specific substituents on the piperidin-4-one ring. However, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, methanol, and ethyl acetate are frequently effective.[1][2][3][4] For more non-polar derivatives, toluene or hexane/acetone mixtures might be suitable.[1][2] Water can be a good choice for highly polar derivatives or for use as an anti-solvent.[2]

  • Mixed Solvent Systems: Common pairs include ethanol/water, acetone/water, ethyl acetate/hexanes, and dichloromethane/petroleum ether.[5][6][7][8][9]

Q2: How do I select an appropriate solvent system for my specific piperidin-4-one derivative?

A2: A systematic solvent screening is the most reliable method. The ideal solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[5][6]

  • Place a small amount (10-20 mg) of your crude compound into several test tubes.

  • Add a few drops of a different solvent to each tube and assess solubility at room temperature.

  • For solvents where the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe.

  • A suitable single solvent will dissolve the compound completely when hot, and crystals will form upon cooling.[3][10]

  • If no single solvent is ideal, select a "good" solvent (dissolves the compound at room temperature) and a "poor" or "anti-solvent" (compound is insoluble) that are miscible with each other for a mixed-solvent recrystallization.[7][9]

Q3: My piperidin-4-one derivative is an oil at room temperature. Can I still purify it by recrystallization?

A3: Purifying a compound that is an oil at room temperature by direct recrystallization is challenging. However, you have a few options:

  • Salt Formation: Piperidin-4-ones are basic and can be converted to crystalline salts (e.g., hydrochloride or tosylate) by reacting them with an appropriate acid.[2][5] Salts often have higher melting points and are more crystalline than the free base.

  • Co-crystallization: In some cases, adding a co-crystallizing agent like triphenylphosphine oxide (TPPO) can help induce crystallization.[11]

  • Chromatography: If crystallization fails, flash column chromatography is an effective alternative for purifying oils.[5]

Q4: How can I remove colored impurities during recrystallization?

A4: If your crystals have an undesirable color, it is likely due to highly colored, polar impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step.[3][12] Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly and be prepared for a potential reduction in yield.

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What steps should I take?

Answer: The absence of crystallization indicates that the solution is not sufficiently supersaturated. Several techniques can be used to induce crystallization:

  • Increase Concentration: Your solution may be too dilute. Gently reheat the solution and evaporate a portion of the solvent to increase the compound's concentration, then allow it to cool again.[3][12]

  • Induce Nucleation:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][13]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[5][13]

  • Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[5][12]

G start Solution is clear and cool, no crystals check_supersat Is the solution supersaturated? start->check_supersat evaporate Reheat and evaporate some solvent check_supersat->evaporate No/Unsure scratch Scratch inner flask with glass rod check_supersat->scratch Yes evaporate->scratch seed Add a seed crystal scratch->seed cool_further Cool in ice bath or refrigerator seed->cool_further crystals_form Crystals Form cool_further->crystals_form

Troubleshooting workflow for inducing crystallization.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool the solution, my compound separates as an oily liquid instead of solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12][13] This is a common problem, especially with impure compounds, as impurities can significantly lower a substance's melting point.[12][13][14] It can also be caused by a solution that is too concentrated or cooled too quickly.[12][13]

Here are several strategies to prevent oiling out:

  • Decrease Supersaturation: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add more of the same solvent to decrease the concentration, and then cool slowly.[12][13]

  • Slow Down Cooling: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on a benchtop, insulated from the surface, before moving it to an ice bath.[12][13]

  • Change the Solvent System:

    • Try a solvent with a lower boiling point.[12]

    • If using a mixed solvent system, adjust the ratio by adding more of the "good" solvent in which the compound is more soluble.[12][13]

  • Lower the Saturation Temperature: Add just enough solvent to dissolve your compound at a temperature below its melting point. This can be tricky but is effective.

G start {Compound 'Oils Out'} decision Cause? High Supersaturation Cooling Too Rapidly Impurities Present Inappropriate Solvent start->decision sol1 Reheat & Add More Solvent decision:f1->sol1 sol2 Allow to Cool More Slowly decision:f2->sol2 sol3 Consider Pre-purification (e.g., charcoal) decision:f3->sol3 sol4 Adjust Solvent Ratio or Change Solvent decision:f4->sol4

Decision-making diagram for addressing "oiling out".

Issue 3: Poor Recovery / Low Yield

Question: After filtering and drying, I have a very small amount of my purified compound. What could have caused the low yield?

Answer: A low yield is a common issue in recrystallization and can result from several factors:

  • Excess Solvent: Using too much solvent is the most frequent cause of poor recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[13][15] Any excess solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product can be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[15]

Data Presentation

Table 1: Common Solvents for Piperidin-4-one Recrystallization

SolventPolarityBoiling Point (°C)Common Use
WaterHigh100Polar compounds; anti-solvent[2][16]
MethanolHigh65Polar compounds; "good" solvent[1][8]
EthanolHigh78General purpose, good for many derivatives[1][2][4]
IsopropanolMedium-High82Good general-purpose solvent[3][6]
AcetoneMedium56Good for ketones; often in mixed systems[2][8]
Ethyl AcetateMedium77Good for moderately polar compounds[2][5]
TolueneLow111Less polar derivatives[1]
Hexane / HeptaneVery Low~69Non-polar compounds; anti-solvent[2][8]

Table 2: Hypothetical Purification Outcome Comparison

Purification MethodStarting Purity (LCMS)Final Purity (LCMS)Typical Yield (%)Notes
Single-Solvent Recrystallization (Ethanol)~85%>98%70-85%Effective if impurities have different solubility profiles.
Mixed-Solvent Recrystallization (EtOAc/Hexane)~85%>99%65-80%Can be more selective but may have slightly lower yields. Prone to oiling out if not performed carefully.[9][13]
Recrystallization with Charcoal Treatment~85% (colored)>98% (colorless)60-75%Removes colored impurities but can reduce yield due to product adsorption.[12]
Flash Chromatography~75%>95%60-80%Useful for oils or when crystallization fails.[5]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol outlines a standard procedure. The choice of solvent should be determined by preliminary screening.

  • Dissolution: Place the crude piperidin-4-one derivative into an Erlenmeyer flask. Add a magnetic stir bar. Add the selected solvent in small portions while heating the flask (e.g., on a hot plate) and stirring. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[3][15]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6][12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[15]

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. (Optional) Add Charcoal & Perform Hot Filtration dissolve->charcoal cool 3. Cool Slowly to Room Temperature charcoal->cool ice_bath 4. Cool Further in Ice Bath cool->ice_bath filter 5. Collect Crystals by Vacuum Filtration ice_bath->filter wash 6. Wash with Minimal Ice-Cold Solvent filter->wash dry 7. Dry Crystals Under Vacuum wash->dry

General workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no suitable single solvent is found.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (in which the compound is soluble) dropwise at an elevated temperature until the solid just dissolves.[9]

  • Induce Saturation: While keeping the solution hot, add the "poor" anti-solvent (in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy (turbid).[7][9] This indicates the solution is now saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7][9]

  • Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above.

References

Technical Support Center: Purification of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,3-Dimethylpiperidin-4-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, along with their probable causes and recommended solutions.

Issue 1: Low Purity After Initial Synthesis

  • Possible Cause: The crude product contains significant amounts of unreacted starting materials, reaction byproducts, or residual solvents. Common synthetic routes to piperidin-4-ones, such as the Dieckmann condensation, can result in impurities like uncyclized diesters or products of intermolecular condensation. Reductive amination routes may leave behind unreacted aldehydes/ketones or partially reduced intermediates.

  • Suggested Solution:

    • Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction is a highly effective first purification step to separate it from neutral and acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the desired compound, moving it to the aqueous layer. The organic layer containing neutral impurities can then be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the product, which can then be extracted back into an organic solvent.

    • Column Chromatography: For complex mixtures of impurities, column chromatography is recommended. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Issue 2: Oily Product Instead of a Solid

  • Possible Cause: The presence of impurities often lowers the melting point of a compound, causing it to appear as an oil. Residual solvent can also contribute to this issue.

  • Suggested Solution:

    • High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

    • Salt Formation: Consider converting the free base to its hydrochloride salt by treating a solution of the product in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same or a miscible solvent. The resulting salt is often a crystalline solid that is easier to handle and can be further purified by recrystallization.

Issue 3: Product Streaking on Thin Layer Chromatography (TLC)

  • Possible Cause: The basic nature of the piperidine nitrogen can cause strong interactions with the acidic silica gel on the TLC plate, leading to streaking.

  • Suggested Solution:

    • Add a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to the TLC mobile phase. This will neutralize the acidic sites on the silica gel and result in more defined spots.

Issue 4: Co-elution of Impurities During Column Chromatography

  • Possible Cause: Impurities with similar polarity to the desired product can be difficult to separate by standard column chromatography.

  • Suggested Solution:

    • Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides better separation between your product and the impurity.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic).

    • Employ Gradient Elution: A shallow gradient of a polar solvent in a non-polar solvent can improve the resolution of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude this compound?

A1: For most crude reaction mixtures containing this compound, an acid-base extraction is the most efficient initial purification step to remove a significant portion of non-basic impurities.

Q2: What are some suitable recrystallization solvents for this compound or its hydrochloride salt?

A2: For the free base, solvent systems like ethyl acetate/hexanes or acetone/water could be effective. For the hydrochloride salt, polar protic solvents such as ethanol or isopropanol, or mixtures with water, are often good choices. A systematic solvent screen is always recommended to find the optimal conditions.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide a quantitative measure of purity and help identify any remaining impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.

  • Melting Point Analysis: A sharp melting point that matches the literature value is indicative of high purity.

Q4: My product appears to be degrading on the silica gel column. What can I do?

A4: The acidity of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of triethylamine (1-2%) before loading your sample. Alternatively, using a less acidic stationary phase like neutral alumina can prevent degradation.

Data Presentation

The following table provides an illustrative summary of the expected purity levels of this compound after applying various purification techniques. The actual purity will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Notes
Acid-Base Extraction50-80%85-95%Highly effective for removing neutral and acidic impurities.
Recrystallization>85%>98%Efficiency depends on the choice of solvent and the nature of the impurities.
Column Chromatography50-90%>99%Can achieve very high purity, especially with optimized conditions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated product.

  • Repeat Extraction: Extract the organic layer with 1M HCl two more times to ensure all the product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Back-Extraction: Add a fresh portion of organic solvent to the basic aqueous solution and shake to extract the deprotonated product back into the organic layer.

  • Combine and Dry: Repeat the back-extraction two more times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. Add 0.5-1% triethylamine to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (or solvent mixture). Good candidates include ethyl acetate/hexanes, acetone, or ethanol. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound purity_check1 Assess Purity (TLC, GC-MS) start->purity_check1 is_pure1 Is Purity >98%? purity_check1->is_pure1 end_product Pure Product is_pure1->end_product Yes acid_base Perform Acid-Base Extraction is_pure1->acid_base No purity_check2 Assess Purity acid_base->purity_check2 is_pure2 Is Purity Sufficient? purity_check2->is_pure2 is_pure2->end_product Yes column_chrom Perform Column Chromatography is_pure2->column_chrom No purity_check3 Assess Purity column_chrom->purity_check3 is_pure3 Is Purity Sufficient? purity_check3->is_pure3 is_pure3->end_product Yes recrystallize Perform Recrystallization is_pure3->recrystallize No, but >85% pure troubleshoot Troubleshoot Further (e.g., different column, salt formation) is_pure3->troubleshoot No, <85% pure purity_check4 Assess Purity recrystallize->purity_check4 is_pure4 Is Purity >98%? purity_check4->is_pure4 is_pure4->end_product Yes is_pure4->troubleshoot No

References

Technical Support Center: Scaling Up the Synthesis of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-Dimethylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A robust and widely applicable method for synthesizing piperidin-4-ones involves an intramolecular Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation.[1][2] This approach is favored for its reliability and scalability. The key intermediate is typically a substituted pimelate ester, which cyclizes to form the six-membered piperidone ring.

Q2: I am having trouble with the Dieckmann condensation step. What are the critical parameters?

A2: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions.[3][4] Key parameters include:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the strong base used (e.g., sodium ethoxide) will react with any water present, reducing its efficacy.

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide in ethanol or toluene is common. Potassium tert-butoxide can also be used.[2]

  • Solvent: A dry, aprotic solvent like toluene or THF is typically used to facilitate the reaction.

  • Temperature: The reaction is often initiated at room temperature and may require heating to reflux to drive it to completion.

Q3: What are the main challenges when scaling up this synthesis?

A3: Scaling up from bench-scale to pilot or production scale presents several challenges:

  • Reagent Addition and Heat Management: The Dieckmann condensation is exothermic. On a large scale, the addition of the base must be carefully controlled to manage the reaction temperature and avoid localized hotspots, which can lead to side product formation.

  • Work-up and Extraction: Handling large volumes of solvents and aqueous layers during work-up can be cumbersome. Phase separation may be slower, and emulsions can form.

  • Purification: While lab-scale purification might rely on column chromatography, this is often not feasible for large quantities. Developing robust crystallization or distillation procedures for the final product is crucial.[5][6]

Q4: How can I purify the final this compound product on a large scale?

A4: For large-scale purification, crystallization is the preferred method.[5] The crude product, often an oil, can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ether). The resulting salt is typically a crystalline solid that can be easily filtered, washed, and dried to achieve high purity. If the free base is required, the salt can be neutralized and extracted.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Dieckmann Condensation 1. Inactive base due to moisture.2. Insufficient reaction time or temperature.3. Starting diester is impure.1. Ensure all glassware is oven-dried. Use freshly opened, anhydrous solvents and reagents. Use a fresh, high-quality base.2. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or gradually increasing the temperature.3. Purify the starting diester by distillation or chromatography before the cyclization step.
Formation of Polymeric or Intermolecular Side Products 1. Reaction concentration is too high.2. Base was added too quickly, causing localized high concentrations.1. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions.2. Add the base solution slowly and sub-surface to ensure rapid mixing and prevent localized heating.
Incomplete Decarboxylation 1. Hydrolysis conditions (acid/base concentration) are too mild.2. Insufficient heating during the decarboxylation step.1. Use a stronger acid (e.g., 6M HCl) or base for the hydrolysis of the intermediate β-keto ester.2. Ensure the reaction mixture is heated to a sufficient temperature (often reflux) for an adequate period to drive off CO₂. Monitor for the cessation of gas evolution.
Difficulty Isolating the Product after Work-up 1. Product is highly soluble in the aqueous phase.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product before extraction.2. Add a small amount of brine or a different organic solvent to help break the emulsion. Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-(benzylamino)-3,3-dimethylbutanedioate
  • To a solution of diethyl 3,3-dimethyl-2-oxobutanedioate (1.0 eq) in anhydrous methanol, add benzylamine (1.1 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1M HCl.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
  • Cyclization: Dissolve the product from Protocol 1 (1.0 eq) in anhydrous toluene. Add sodium ethoxide (1.5 eq) portion-wise under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of starting material.

  • Work-up: Cool the reaction mixture to room temperature and quench by carefully pouring it into a mixture of ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with toluene (2x).

  • Hydrolysis & Decarboxylation: Combine the organic layers and add 6M HCl. Heat the biphasic mixture to reflux and stir vigorously for 8-12 hours, or until gas evolution ceases.

  • Isolation: Cool the mixture, separate the layers, and wash the organic layer with water. Extract the acidic aqueous layer with dichloromethane (3x).

  • Purification: Combine all organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or by forming the hydrochloride salt as described in the FAQs.

Visualized Workflows and Logic

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Decarboxylation cluster_2 Step 3: Final Product Isolation Start Starting Materials (Diester, Amine) ReductiveAmination Reductive Amination Start->ReductiveAmination Purification1 Work-up & Purification ReductiveAmination->Purification1 Intermediate Diester Intermediate Purification1->Intermediate Dieckmann Dieckmann Condensation Intermediate->Dieckmann Hydrolysis Acid Hydrolysis & Decarboxylation Dieckmann->Hydrolysis Workup2 Aqueous Work-up & Extraction Hydrolysis->Workup2 Purification2 Final Purification (Distillation or Salt Formation) Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

G Problem Problem: Low Yield in Dieckmann Step TLC Analyze reaction mixture by TLC/GC-MS Problem->TLC StartMat Is significant starting material present? TLC->StartMat SideProd Are there major side products? StartMat->SideProd No ExtendRxn Solution: - Extend reaction time - Increase temperature - Add more base StartMat->ExtendRxn Yes CheckReagents Solution: - Use anhydrous solvents - Use fresh, active base SideProd->CheckReagents Yes (Degradation) OptimizeConc Solution: - Use high-dilution conditions - Slow down base addition SideProd->OptimizeConc Yes (Intermolecular product) WorkupIssue No major issues detected: Consider work-up/isolation loss SideProd->WorkupIssue No

Caption: Troubleshooting decision tree for the Dieckmann condensation step.

References

Troubleshooting low yields in Michael addition of piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the Michael addition of piperidones. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues that may lead to low product yields.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Michael addition reaction with a piperidone nucleophile is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yields in the Michael addition of piperidones can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include the reactivity of your starting materials, the reaction conditions, and the potential for side reactions.

Primary Factors to Investigate for Low Yield:

  • Inefficient Enolate Formation: The reaction proceeds via the enolate of the piperidone. If the base used is not strong enough to deprotonate the piperidone effectively, the concentration of the nucleophilic enolate will be too low for the reaction to proceed efficiently.

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound (the Michael acceptor) may be unreactive due to steric hindrance near the β-carbon or the presence of electron-donating groups that reduce its electrophilicity.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The reaction may require a specific temperature to overcome the activation energy barrier, a solvent that can solubilize all reactants and stabilize intermediates, and sufficient time to go to completion.[2][3]

  • Degradation or Inactivity of Reagents: The base or catalyst may have lost activity due to improper storage or handling.[4] Similarly, the piperidone or Michael acceptor could have degraded.

  • Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired adduct. Common side reactions include self-condensation, polymerization of the Michael acceptor, and the retro-Michael addition.[1]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in the Michael addition of piperidones.

TroubleshootingWorkflow start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Evaluate Base & Enolate Formation check_reagents->check_base Reagents OK solution_reagents Use fresh/purified reagents. Confirm stoichiometry. check_reagents->solution_reagents optimize_conditions 3. Optimize Reaction Conditions (Solvent, Temperature, Time) check_base->optimize_conditions Base is appropriate solution_base Use stronger/anhydrous base. Consider alternative deprotonation methods. check_base->solution_base analyze_byproducts 4. Analyze for Side Reactions optimize_conditions->analyze_byproducts Optimization ineffective solution_conditions Screen different solvents. Vary temperature and reaction time. optimize_conditions->solution_conditions solution_byproducts Adjust stoichiometry. Lower temperature. Use a more stable Michael acceptor. analyze_byproducts->solution_byproducts end_goal Improved Yield analyze_byproducts->end_goal Side reactions identified & mitigated solution_reagents->check_base Implement & re-evaluate solution_base->optimize_conditions Implement & re-evaluate solution_conditions->analyze_byproducts Implement & re-evaluate

Caption: A flowchart for systematically troubleshooting low yields.

Issue 2: Formation of Multiple Products

Q2: My reaction is producing multiple products, and the desired Michael adduct is difficult to isolate. What are the common side reactions, and how can I suppress them?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Self-Condensation of Piperidone: Piperidones can undergo aldol-type self-condensation reactions in the presence of a base.

    • Solution: Try adding the piperidone slowly to the reaction mixture containing the Michael acceptor and base. Lowering the reaction temperature can also help.

  • Polymerization of the Michael Acceptor: Many α,β-unsaturated compounds are prone to polymerization, especially in the presence of strong bases.[4]

    • Solution: Consider using a more stable Michael acceptor if possible. Alternatively, using a milder base or catalyst, or running the reaction at a lower temperature, can reduce polymerization.[4]

  • Bis-Addition: The initial Michael adduct may still have an acidic proton and can react with a second molecule of the Michael acceptor.[1]

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the piperidone nucleophile can sometimes help.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, particularly at higher temperatures, the product can revert to the starting materials.[1]

    • Solution: Running the reaction at a lower temperature can help to minimize the retro-Michael reaction.[4]

Data on Reaction Condition Optimization

While specific data on the Michael addition of piperidones as nucleophiles is dispersed, the following table, adapted from a study on a piperidine-derivative-catalyzed Michael addition, illustrates how solvent and temperature can influence yield. This demonstrates the importance of screening these parameters.

Table 1: Influence of Solvent and Temperature on the Yield of a Michael Addition Catalyzed by a Piperidine Derivative [2][3]

EntrySolventTemperature (°C)Yield (%)
1TolueneRoom Temp.Low
2Toluene50Increased
3CH₃CNRoom Temp.Low
4CH₃CN5051
5MTBERoom Temp.Low
6MTBE50Increased

Data adapted from a study on the Michael addition of pentane-2,4-dione to β-nitrostyrene using a piperidine-based organocatalyst.[2][3]

Experimental Protocols

General Protocol for the Michael Addition of a Piperidone to an α,β-Unsaturated Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-substituted-4-piperidone (1.0 eq)

  • α,β-unsaturated ketone (Michael acceptor) (1.0 - 1.2 eq)

  • Base (e.g., NaH, NaOEt, LDA) (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMF, Ethanol)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the N-substituted-4-piperidone and anhydrous solvent.

  • Enolate Formation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. Add the base portion-wise (if solid) or dropwise (if a solution) to the stirred piperidone solution under a nitrogen atmosphere. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: Dissolve the α,β-unsaturated ketone in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the solution of the Michael acceptor dropwise to the enolate solution at the same temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as appropriate.

Workflow Diagram for the Experimental Protocol

ExperimentalWorkflow setup 1. Reaction Setup (Piperidone + Solvent under N₂) enolate 2. Enolate Formation (Cool & Add Base) setup->enolate addition 3. Michael Addition (Add Acceptor Dropwise) enolate->addition monitor 4. Monitor Progress (TLC / LC-MS) addition->monitor quench 5. Quench Reaction (aq. NH₄Cl) monitor->quench Reaction Complete workup 6. Aqueous Workup & Extraction quench->workup isolate 7. Isolate Crude Product (Dry & Concentrate) workup->isolate purify 8. Purify Product (Chromatography) isolate->purify final_product Pure Michael Adduct purify->final_product

Caption: A step-by-step workflow for the Michael addition experiment.

References

Technical Support Center: Catalyst Selection for Efficient Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in piperidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the catalytic synthesis of piperidinones, offering potential causes and actionable solutions.

Question 1: My hydrogenation reaction to produce a piperidinone is slow or incomplete. What are the common causes and how can I resolve this?

Answer:

Slow or incomplete hydrogenation reactions are a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Deactivation/Poisoning: The nitrogen atom in the piperidine or piperidinone ring can act as a Lewis base, binding to the metal surface of the catalyst (e.g., Palladium on Carbon) and causing deactivation. Impurities in the starting material or solvent, such as sulfur compounds, can also poison the catalyst.

    • Solution:

      • Increase the catalyst loading to compensate for the deactivated sites.

      • Ensure the purity of your starting materials and solvents.

      • In some cases, adding a small amount of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst. However, this should be done cautiously as it may affect acid-labile protecting groups.

      • Consider switching to a more poison-resistant catalyst, such as a rhodium-based catalyst.

  • Insufficient Hydrogen Pressure or Temperature: The reaction may have a high activation energy or require sufficient hydrogen concentration.

    • Solution:

      • A moderate increase in hydrogen pressure can be beneficial.

      • Gradually increasing the reaction temperature (e.g., to 60-80°C) can enhance the reaction rate. Be mindful of potential side reactions at higher temperatures.

  • Poor Mixing: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface, especially in heterogeneous reactions.

    • Solution: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.

  • Poor Quality Catalyst: The catalyst may be old, improperly stored, or from a low-quality batch.

    • Solution: Use a fresh batch of catalyst from a reputable supplier.

Question 2: I am observing significant byproduct formation in my piperidinone synthesis. What are the likely side reactions and how can I minimize them?

Answer:

Byproduct formation can significantly reduce the yield and purity of your desired piperidinone. The nature of the byproducts often depends on the synthetic route and reagents used.

  • Enone Formation: In reactions involving the addition of nucleophiles to 4-piperidones, dehydration of the desired alcohol product can lead to the formation of an α,β-unsaturated ketone (enone), particularly under acidic workup conditions or at elevated temperatures.

    • Solution:

      • Maintain a low temperature during both the reaction and the workup.

      • Use a controlled, non-acidic quench, such as a saturated aqueous solution of ammonium chloride.

  • Di-addition Product: In reactions like the addition of phenylacetylene to a 4-piperidone, a di-anion of the nucleophile can react with two molecules of the piperidone.

    • Solution:

      • Use a slight excess of the nucleophile (e.g., phenylacetylene).

      • Ensure slow, controlled addition of the base to generate the nucleophile.

  • Aldol Condensation Products: Self-condensation of the piperidone starting material can occur, especially in the presence of strong bases.

    • Solution:

      • Optimize the base concentration and reaction temperature.

      • Consider a slower addition of the base to the reaction mixture.

  • Over-reduction: In catalytic hydrogenations, the piperidinone carbonyl group may be further reduced to a hydroxyl group.

    • Solution:

      • Carefully monitor the reaction progress using techniques like TLC or LC-MS.

      • Use a less reactive reducing agent or milder reaction conditions (lower temperature and pressure). Zinc/acetic acid can be a mild alternative to more powerful reducing agents for the reduction of N-acyl-2,3-dihydro-4-pyridones.

Question 3: My Dieckmann condensation to form a piperidone is giving a low yield. What parameters should I optimize?

Answer:

The Dieckmann condensation is a powerful method for forming cyclic β-keto esters, which can then be converted to piperidones. However, it is sensitive to several factors.

  • Base Selection: The choice of base is critical.

    • Solution: Sodium hydroxide has been shown to be effective. Other bases like sodium, sodium hydride, and sodium methoxide can also be used, but may result in different yields.

  • Reaction Time and Temperature: These parameters can significantly impact the yield.

    • Solution: A study on the synthesis of 1-(2-phenethyl)-4-piperidone found that rapid addition of the starting material at 50°C followed by reaction at room temperature for 24 hours gave a high yield and purity. Prolonged reaction times (e.g., 72 hours) can sometimes lead to a decrease in yield due to side reactions of the product.

  • Solvent and Dilution: The reaction medium plays a crucial role.

    • Solution: Solvents with higher boiling points, such as xylene, have been shown to favor the intramolecular cyclization and give better yields compared to lower-boiling solvents like toluene and benzene. Increased dilution can also have a remarkable positive effect on the yield.

  • Precipitation Issues: The reaction mixture may become a thick precipitate, hindering effective stirring.

    • Solution: This could be due to the formation of oligomers. Running the reaction at a higher dilution can favor the desired intramolecular reaction over intermolecular polymerization.

Question 4: I am having trouble with a multi-component reaction (MCR) for piperidone synthesis. What are the key considerations for catalyst selection?

Answer:

Multi-component reactions are highly efficient for building molecular complexity in a single step. However, catalyst choice is crucial for success.

  • Catalyst-Free vs. Catalyzed: Many MCRs for piperidone synthesis can proceed without a catalyst, but often require higher temperatures and may result in lower yields.

    • Solution: The use of a catalyst can significantly improve reaction rates and yields, often allowing the reaction to proceed at room temperature. For example, in a five-component reaction to form densely functionalized piperidines, a bismuth catalyst enabled the reaction to proceed at room temperature, whereas the catalyst-free version required reflux conditions and gave lower yields.

  • Type of Catalyst: The choice of catalyst depends on the specific MCR.

    • Solution:

      • For the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of aldehydes, amines, and diesters of acetonedicarboxylic acid, the reaction is often carried out in water or alcohols at room temperature.

      • In the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols, both amine bases (like piperidine) and ionic bases (like tetrabutylammonium hydroxide) can be effective, with the optimal choice depending on the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine?

A1: The choice of catalyst is primarily determined by the desired stereochemical outcome.

  • For the trans-isomer (equatorial alcohol), which is thermodynamically more stable, common choices include:

    • Sodium Borohydride (NaBH₄): A cost-effective, mild, and easy-to-handle reagent that favors axial attack of the hydride.

    • Palladium on Carbon (Pd/C): Used in catalytic hydrogenation with H₂ gas, it also generally favors the formation of the equatorial product.

  • For the cis-isomer (axial alcohol), a sterically bulky reducing agent is required:

    • L-Selectride® (Lithium Tri-sec-butylborohydride): This bulky hydride reagent preferentially attacks from the less hindered equatorial face, leading to the axial alcohol with high diastereoselectivity.

Q2: How can I monitor the progress of my piperidinone synthesis reaction?

A2: Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio, as well as quantifying the relative amounts of components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reactions in real-time (flow NMR) or by taking aliquots from the reaction mixture.

Q3: What are the best practices for purifying my piperidinone product?

A3: The purification method depends on the physical and chemical properties of your product and the nature of the impurities.

  • Column Chromatography: A very common technique for purifying piperidone derivatives. For basic piperidines that may interact strongly with acidic silica gel, causing tailing and low recovery, consider the following:

    • Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1% v/v) or an ammonia solution in methanol to the eluent.

    • Stationary Phase Modification: Use amine-deactivated silica gel or an alternative stationary phase like basic or neutral alumina.

  • Crystallization: An effective method for obtaining highly pure solid products. The choice of solvent is critical and may require screening.

  • Distillation: Suitable for liquid piperidinone products. Be aware that piperidine and pyridine can form an azeotrope, which cannot be separated by simple fractional distillation.

  • Extraction: An aqueous workup is often used to remove water-soluble impurities and reagents. Ensure your product is not water-soluble.

Q4: My catalyst seems to be inactive. What should I check?

A4: Catalyst inactivity can be due to several reasons.

  • Freshness and Storage: Catalysts, especially palladium and copper-based ones, can be sensitive to air and moisture. Ensure you are using a fresh batch that has been stored properly under an inert atmosphere.

  • Catalyst Activation: Some pre-catalysts require an activation step before they become catalytically active. Consult the specific protocol for your chosen catalyst system.

  • Purity of Starting Materials: Impurities in your substrates or solvents can act as catalyst poisons. Verify the purity of all reagents.

Data Presentation

Table 1: Catalyst Performance in the Reduction of N-Boc-4-piperidone

Catalyst/ReagentAbbreviationTypical SolventKey CharacteristicsPredominant IsomerYield (%)
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, mild, easy to handle, favors axial attack.trans (equatorial-OH)High
Lithium Tri-sec-butylborohydrideL-Selectride®Tetrahydrofuran (THF)Bulky, highly stereoselective, favors equatorial attack.cis (axial-OH)High
Palladium on CarbonPd/CEthanol, MethanolCatalytic hydrogenation with H₂, generally favors the equatorial product.trans (equatorial-OH)High

Table 2: Optimization of Dieckmann Condensation for 1-(2-phenethyl)-4-piperidone Synthesis

BaseSolventReaction Time (h)Yield (%)Purity (%)
Sodium Hydroxide-247298
SodiumXylene2472-
Sodium HydrideXylene-64-
Sodium MethoxideXylene-40-
SodiumToluene-24-
SodiumBenzene-13-
Sodium-619-
Sodium-1244-
Sodium-2457-
Sodium-7220-

(Data for this table was compiled from multiple sources describing similar reaction optimizations)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-4-piperidone using 5% Pd/C

  • Materials:

    • N-Boc-4-piperidone

    • 5% Palladium on Carbon (Pd/C) catalyst

    • Methanol (anhydrous)

    • Hydrogen gas (high purity)

    • Inert gas (Nitrogen or Argon)

    • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

  • Procedure:

    • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas to remove any air.

    • Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Agitate the mixture until the substrate is fully dissolved.

    • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The catalyst is often pyrophoric, so handle it with care, preferably as a slurry in a small amount of the reaction solvent.

    • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

    • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 0.1-0.5 MPa) and heat to the desired temperature (e.g., 50-60°C).

    • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake.

    • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization (e.g., from n-hexane) or column chromatography.

Protocol 2: Diastereoselective Reduction of N-Boc-4-piperidone using L-Selectride®

  • Materials:

    • N-Boc-4-piperidone

    • L-Selectride® (1.0 M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous NaHCO₃ solution

    • 30% Hydrogen peroxide (H₂O₂)

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Dry ice/acetone bath

  • Procedure:

    • Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone in anhydrous THF.

    • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Reagent Addition: Slowly add the L-Selectride® solution dropwise via syringe to the stirred solution, maintaining the temperature at -78°C.

    • Reaction: Stir the reaction mixture at -78°C for 3-5 hours. Monitor the reaction progress by TLC.

    • Quenching: Upon completion, and while maintaining the temperature at -78°C, slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution, followed by the careful, dropwise addition of 30% H₂O₂.

    • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Piperidinone_Synthesis cluster_hydrogenation Hydrogenation Issues cluster_byproducts Byproduct Formation start_node Low Yield or Incomplete Reaction? pathway_node_hydrogenation Hydrogenation Reaction start_node->pathway_node_hydrogenation Yes pathway_node_other pathway_node_other start_node->pathway_node_other No, other issues issue_node issue_node solution_node solution_node pathway_node pathway_node issue_node_catalyst_poisoning Catalyst Poisoning/ Deactivation? pathway_node_hydrogenation->issue_node_catalyst_poisoning issue_node_conditions Suboptimal Conditions? pathway_node_hydrogenation->issue_node_conditions issue_node_mixing Poor Mixing? pathway_node_hydrogenation->issue_node_mixing issue_node_byproducts Identify Byproduct Type pathway_node_other->issue_node_byproducts Byproducts Present? solution_node_catalyst Increase catalyst loading Use fresh catalyst Add weak acid cautiously Switch to resistant catalyst issue_node_catalyst_poisoning->solution_node_catalyst solution_node_conditions Increase H2 pressure Increase temperature issue_node_conditions->solution_node_conditions solution_node_mixing Increase stirring speed issue_node_mixing->solution_node_mixing solution_enone Lower temperature Use non-acidic quench issue_node_byproducts->solution_enone Enone solution_over_reduction Monitor reaction closely Use milder reducing agent issue_node_byproducts->solution_over_reduction Over-reduction solution_aldol Optimize base/temperature issue_node_byproducts->solution_aldol Aldol

Caption: Troubleshooting workflow for low yield in piperidinone synthesis.

Catalyst_Selection_Stereoselectivity goal_node Desired Stereoisomer of N-Boc-4-hydroxypiperidine? isomer_node_trans isomer_node_trans goal_node->isomer_node_trans trans (Equatorial-OH) isomer_node_cis isomer_node_cis goal_node->isomer_node_cis cis (Axial-OH) isomer_node isomer_node catalyst_node catalyst_node catalyst_nabh4 Sodium Borohydride (NaBH4) isomer_node_trans->catalyst_nabh4 Mild, cost-effective catalyst_pdc Palladium on Carbon (Pd/C) isomer_node_trans->catalyst_pdc Catalytic hydrogenation catalyst_lselectride L-Selectride® isomer_node_cis->catalyst_lselectride Bulky, stereoselective

Caption: Catalyst selection guide for stereoselective reduction.

Technical Support Center: Stereoselectivity in Piperidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvents in controlling the stereochemical outcome of piperidinone reactions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for controlling stereoselectivity in piperidinone reactions?

Solvent choice is paramount as it directly influences the reaction's kinetic and thermodynamic pathways. The solvent is not merely an inert medium; it can stabilize or destabilize the transition states leading to different stereoisomers.[1] Key mechanisms of solvent influence include:

  • Differential Solvation: Solvents can preferentially solvate one transition state over another based on polarity and hydrogen-bonding capabilities. This differential stabilization lowers the activation energy for one pathway, favoring the formation of a specific stereoisomer.[1][2]

  • Transition State Geometry: The polarity and coordinating ability of a solvent can impact the geometry of key intermediates, such as iminium ions, thereby dictating the facial selectivity of an attack.[3]

  • Catalyst-Solvent Interactions: In catalyzed reactions, the solvent can interact with the catalyst, modifying its solubility, activity, and the chiral environment it presents, which in turn affects stereoselectivity.

Q2: What are the general trends observed with different solvent classes in these reactions?

While the optimal solvent is highly substrate- and reaction-dependent, some general trends are observed:

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as hydrogen bond donors, which can be crucial for reactions involving proton transfer in the rate-determining step.[2] They can stabilize charged intermediates and transition states. In some cases, water can be used to prevent racemization of enantioenriched substrates.[4]

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and can dissolve a wide range of reagents. They can significantly influence reaction rates and selectivity by stabilizing polar transition states. For instance, DMSO has been used in mixtures to achieve high diastereoselectivity in Mannich reactions.[3]

  • Aprotic Non-Polar Solvents (e.g., Toluene, Dichloromethane, THF): These solvents are often used to minimize side reactions and can favor transition states with less charge separation. Varying solvents within this class can still lead to significant changes in stereoselectivity.[3] Ethereal solvents, in particular, have been noted as crucial for achieving selective crystallization of a single diastereomer directly from a reaction mixture.[5]

Q3: Besides solvent, what other experimental parameters are crucial for optimizing stereoselectivity?

Solvent effects are often coupled with other reaction conditions. To achieve optimal stereoselectivity, it is essential to co-optimize:

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often enhances selectivity by increasing the energy difference between competing diastereomeric transition states.[3]

  • Catalyst: The choice of catalyst (e.g., Brønsted or Lewis acids, organocatalysts) and its concentration are critical. The catalyst can influence the geometry of intermediates and the activation barrier for the formation of different isomers.[3]

  • Reagent Concentration: Running reactions at lower concentrations can sometimes improve selectivity by minimizing aggregation or competing reaction pathways.

Troubleshooting Guides

Issue 1: My reaction shows low or poor diastereoselectivity.

  • Possible Cause: The solvent may be inadequately differentiating between the diastereomeric transition states. The energy difference (ΔΔG‡) between the pathways leading to the syn and anti products is too small under the current conditions.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: The first and most critical step is to perform a solvent screen. Experiment with solvents from different classes (protic, aprotic polar, aprotic non-polar) to find an optimal medium.[3] Even within the same class (e.g., switching from THF to Et₂O), results can vary dramatically.[5]

    • Optimize Temperature: Lower the reaction temperature. This is a common and effective strategy to amplify the small energy differences between transition states, often leading to significantly improved diastereomeric ratios (dr).[3]

    • Vary the Catalyst: If the reaction is catalyzed, screen different acid or base catalysts. The interplay between the solvent and the catalyst is crucial for creating a well-organized, stereochemically biased transition state.[3]

    • Consider Solvent Mixtures: In some cases, a mixture of solvents can provide a unique solvation environment that a single solvent cannot, leading to enhanced selectivity. For example, a DMSO/1-butanol mixture has been shown to be effective in certain Mannich reactions.[3]

Issue 2: I am observing a reversal of stereoselectivity when changing solvents.

  • Possible Cause: This intriguing phenomenon, known as solvent-induced stereoinversion, indicates a change in the dominant reaction mechanism or a shift in the relative stability of the transition states. A solvent that favors the syn pathway through specific hydrogen bonding, for instance, might be replaced by another that favors the anti pathway by stabilizing a less polar transition state.

  • Troubleshooting Steps:

    • Characterize the Phenomenon: Confirm the stereochemical outcome in each solvent using reliable analytical techniques (e.g., NMR with NOE experiments, chiral HPLC).

    • Analyze Solvent Properties: Correlate the observed stereoisomer with solvent properties (e.g., dielectric constant, hydrogen bond donating/accepting ability). This can provide mechanistic insight into which interactions are controlling the stereochemical outcome.

    • Leverage the Effect: This effect can be synthetically useful, allowing access to different stereoisomers from a single set of starting materials and catalyst simply by changing the solvent.[6]

Issue 3: My enzymatic reduction of a piperidinone precursor shows low enantiomeric excess (ee). How can solvent choice help?

  • Possible Cause: While the enzyme's active site is the primary determinant of stereoselectivity, the solvent can influence the enzyme's conformation, substrate presentation, and cofactor regeneration.

  • Troubleshooting Steps:

    • Aqueous Buffers: Ensure the pH and buffer system are optimal, as enzyme activity and selectivity are highly pH-sensitive.[3]

    • Co-solvents: Introduce organic co-solvents (e.g., isopropanol, DMSO) in small percentages. This can improve the solubility of hydrophobic substrates and, in some cases, alter the enzyme's conformation to enhance enantioselectivity. However, high concentrations can denature the enzyme.

    • Biphasic Systems: For substrates with poor water solubility, consider a biphasic system (e.g., water/hexane). This can improve substrate availability to the enzyme while minimizing product inhibition.

Data Presentation

Quantitative data from solvent screening is essential for rational optimization. Below are illustrative tables based on common findings in piperidinone synthesis.

Table 1: Illustrative Effect of Solvent on Diastereoselectivity in an Organocatalyzed Mannich Reaction

EntrySolvent System (v/v)Dielectric Constant (ε)Diastereomeric Ratio (anti:syn)
1Toluene2.41.5 : 1
2Dichloromethane (DCM)9.13 : 1
3Acetonitrile (MeCN)37.55 : 1
4DMSO / 1-Butanol (4:1)~42 (mixture)>10 : 1
Data is representative and compiled for illustrative purposes based on trends reported in the literature.[3]

Table 2: General Influence of Solvent Properties on Piperidinone Stereoselectivity

Solvent ClassRepresentative SolventsKey PropertiesPotential Influence on Stereoselectivity
Aprotic Non-Polar Toluene, Hexane, Et₂OLow dielectric constant, no H-bond donationFavors compact, neutral transition states. Can be crucial for diastereoconvergent crystallization.[5]
Aprotic Polar DCM, THF, MeCN, DMSOHigh dielectric constant, may have H-bond acceptorsStabilizes polar or charged transition states. Can significantly alter reaction rates and selectivity depending on the specific solvent.[3]
Protic MeOH, EtOH, H₂O, IPAH-bond donation and acceptance, high dielectric constantCan participate in the reaction mechanism (e.g., proton transfer), stabilizing charged intermediates and altering reaction order.[2]

Experimental Protocols

Protocol: Diastereoselective Organocatalyzed Mannich Reaction for Piperidinone Precursor Synthesis

This protocol is a representative example for the synthesis of a β-amino ketone, a common precursor to substituted piperidinones, and is based on established methodologies.

  • Reagent Preparation:

    • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (e.g., hydroxyacetone, 2.0 mmol, 2.0 equiv).

    • Add the chosen organocatalyst (e.g., L-tryptophan, 0.1 mmol, 10 mol%).

    • Add the selected solvent or solvent mixture (e.g., DMSO/1-butanol 4:1, 5 mL).[3]

  • Reaction Execution:

    • To the stirred solution, add the imine, generated in situ or pre-formed (1.1 mmol, 1.1 equiv).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Quenching:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate, 15 mL each).

  • Purification and Analysis:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.[6]

Visualizations: Workflows and Concepts

TroubleshootingWorkflow start Problem Identified: Low Stereoselectivity (dr or ee) solvent_screen 1. Perform Systematic Solvent Screen start->solvent_screen First Step temp_opt 2. Optimize Reaction Temperature solvent_screen->temp_opt cat_screen 3. Screen Catalysts (if applicable) temp_opt->cat_screen check_purity 4. Verify Reagent Purity & Stability cat_screen->check_purity result Improved Stereoselectivity check_purity->result Success no_change No Significant Improvement: Re-evaluate Substrate/Mechanism check_purity->no_change Failure

Caption: Troubleshooting workflow for low stereoselectivity.

SolventInfluence cluster_reactants Reactants + Catalyst cluster_products Products reactants Piperidinone Precursors ts1 Transition State A (Lower Energy) reactants->ts1 ΔG‡(A) ts2 Transition State B (Higher Energy) reactants->ts2 ΔG‡(B) major Major Stereoisomer minor Minor Stereoisomer ts1->major Favored Pathway ts2->minor Disfavored Pathway solvent Solvent Environment (Polarity, H-Bonding) solvent->ts1 Preferentially Stabilizes solvent->ts2 Less Stabilization

Caption: Solvent stabilizing a favored transition state.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the 1H and 13C NMR Analysis of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive analysis of 3,3-Dimethylpiperidin-4-one using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques. Detailed experimental protocols and data interpretation are presented to facilitate practical application in the laboratory.

The structural integrity of novel chemical entities is paramount in the journey of drug discovery and development. Among the myriad of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide focuses on this compound, a heterocyclic ketone with a piperidine core, a scaffold of significant interest in medicinal chemistry.

Unveiling the Molecular Signature: 1H and 13C NMR Data

Table 1: Estimated 1H and 13C NMR Data for this compound

Atom 1H Chemical Shift (δ, ppm) Multiplicity 13C Chemical Shift (δ, ppm)
H1 (NH)1.5 - 2.5br s-
H2 (CH2)2.9 - 3.1t~55
C3--~40
2 x CH31.0 - 1.2s~25
C4 (C=O)-->200
H5 (CH2)2.4 - 2.6t~50
H6 (CH2)3.2 - 3.4t~45

Note: The chemical shifts are estimated based on data from substituted this compound derivatives and general principles of NMR spectroscopy. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration. The carbonyl carbon (C4) is expected to have the most downfield chemical shift.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. The following table compares NMR with other common analytical methods.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Strengths Limitations
NMR Spectroscopy (1H, 13C) Detailed molecular structure, connectivity of atoms, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, small sample amount required.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, easy to use, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the elemental formula.Does not provide structural information.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

In the Lab: A Protocol for NMR Analysis

The following is a detailed protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.

Experimental Protocol: 1H and 13C NMR of this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the 1H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.

    • Assign the peaks in both the 1H and 13C spectra to the corresponding atoms in the molecule.

Visualizing the Workflow

The logical flow of NMR analysis, from sample preparation to final structural elucidation, can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample_Weighing Weigh Sample Solvent_Addition Dissolve in Deuterated Solvent Sample_Weighing->Solvent_Addition Standard_Addition Add Internal Standard (TMS) Solvent_Addition->Standard_Addition Spectrometer_Setup Spectrometer Setup (Tune & Shim) Standard_Addition->Spectrometer_Setup 1H_Acquisition 1H NMR Acquisition Spectrometer_Setup->1H_Acquisition 13C_Acquisition 13C NMR Acquisition Spectrometer_Setup->13C_Acquisition Fourier_Transform Fourier Transform 1H_Acquisition->Fourier_Transform 13C_Acquisition->Fourier_Transform Phasing_Baseline Phasing & Baseline Correction Fourier_Transform->Phasing_Baseline Calibration Chemical Shift Calibration Phasing_Baseline->Calibration Integration_Multiplicity Integration & Multiplicity Analysis (1H) Calibration->Integration_Multiplicity Peak_Assignment Peak Assignment (1H & 13C) Integration_Multiplicity->Peak_Assignment Structure_Elucidation Structure Elucidation Peak_Assignment->Structure_Elucidation

Caption: Workflow for NMR Analysis of this compound.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the mass spectral fragmentation of novel or substituted heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-Dimethylpiperidin-4-one, offering a comparative framework against related cyclic ketones and piperidine derivatives.

While specific experimental data for this compound is not publicly available, its fragmentation behavior can be reliably predicted based on established principles of mass spectrometry for cyclic ketones and amines.[1] The primary fragmentation pathways anticipated for this molecule are centered around two key structural features: the carbonyl group and the tertiary amine within the piperidine ring.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be initiated by the removal of an electron from either the oxygen of the carbonyl group or the nitrogen of the amine, leading to a molecular ion (M•+). The subsequent fragmentation will likely proceed through two major competing pathways: α-cleavage adjacent to the carbonyl group and α-cleavage adjacent to the nitrogen atom.

Carbonyl-Driven Alpha-Cleavage

Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones.[2][3] In the case of this compound, this would involve the scission of the C4-C5 or C3-C4 bond. Due to the substitution at the C3 position, cleavage of the C4-C5 bond is sterically more favorable and would lead to the expulsion of a neutral ethene molecule, resulting in a prominent fragment ion.

Amine-Driven Alpha-Cleavage

The nitrogen atom in the piperidine ring also directs fragmentation through α-cleavage of an adjacent C-C bond.[4] This is a dominant fragmentation pathway in aliphatic amines. For this compound, this would involve the cleavage of the C2-C3 or C5-C6 bond. The loss of an ethyl radical from the cleavage of the C5-C6 bond is a likely event, leading to the formation of a stable iminium ion.

Comparative Data Summary

To provide a comparative context, the predicted major fragment ions for this compound are presented alongside the observed fragments for structurally related compounds.

Compound Molecular Ion (m/z) Major Fragment Ions (m/z) Proposed Fragment Structure/Loss
This compound (Predicted) 141113[M - CO]•+ or [M - C2H4]•+
98[M - C3H7]•+ (Loss of isopropyl radical)
84Ring fragmentation
70[C4H8N]+
57[C4H9]+ or [C3H5O]+
1,3-Dimethyl-4-piperidone [5]12798[M - C2H5]•+
84[M - C2H5N]•+
70[C4H8N]+
57[C3H5O]+
N-tert-Butoxycarbonyl-4-piperidone [6]199144[M - C4H9]•+ (Loss of tert-butyl radical)
100[M - C4H9O2]•+
57[C4H9]+

Experimental Protocols

The following provides a general methodology for acquiring the mass spectrum of this compound, based on standard practices for similar analytes.[7]

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is utilized.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_alpha_carbonyl α-Cleavage (Carbonyl) cluster_alpha_amine α-Cleavage (Amine) cluster_ring_opening Ring Opening & Further Fragmentation M This compound (M•+) m/z 141 F1 [M - C2H4]•+ m/z 113 M->F1 - C2H4 F2 [M - C2H5]• m/z 112 M->F2 - C2H5• F3 [M - C3H7]• m/z 98 M->F3 - C3H7• F4 m/z 84 F1->F4 Further fragmentation F5 m/z 70 F2->F5 Further fragmentation F6 m/z 57 F3->F6 Further fragmentation

Caption: Predicted EI fragmentation of this compound.

This predictive guide serves as a valuable resource for the initial identification and structural confirmation of this compound and its analogs. Experimental verification is recommended to confirm these predicted fragmentation patterns.

References

A Comparative FT-IR Spectral Analysis of 3,3-Dimethylpiperidin-4-one and Related Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,3-Dimethylpiperidin-4-one is presented, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a direct comparison with key alternatives—Piperidin-4-one, N-Methyl-4-piperidone, and 2,2,6,6-Tetramethyl-4-piperidone—supported by experimental data to elucidate the structural nuances imparted by substituent effects.

This publication aims to serve as a practical reference for the characterization of piperidinone-based scaffolds, which are crucial building blocks in the synthesis of various pharmaceutical agents. The spectral data, presented in a clear, tabular format, highlights the diagnostic vibrational frequencies and their assignments, facilitating the identification and differentiation of these compounds.

Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by distinct vibrational modes corresponding to its functional groups. A comparative summary of its key spectral features alongside those of selected piperidone derivatives is provided below. This comparison underscores the influence of N-substitution and steric hindrance on the principal absorption bands.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Piperidin-4-one (cm⁻¹) N-Methyl-4-piperidone (cm⁻¹) 2,2,6,6-Tetramethyl-4-piperidone (cm⁻¹)
N-HStretch~3307~3300-~3300
C-H (Aliphatic)Stretch~2964, ~2930~2950, ~2850~2940, ~2800~2970, ~2870
C=O (Ketone)Stretch~1696~1715~1718~1720
C-NStretch~1100-1200~1100-1200~1100-1200~1100-1200
C-H (Methyl)Bend~1460, ~1370-~1465, ~1375 (N-CH₃)~1470, ~1365

Note: The data for this compound is based on the spectral analysis of its derivative, 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, and serves as a close approximation.[1]

The FT-IR spectrum of a substituted derivative, 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, reveals key vibrational frequencies that are largely attributable to the this compound core. The N-H stretching vibration is observed around 3307 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups on the piperidine ring are found at approximately 2964 cm⁻¹ and 2930 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the ketone is located at 1696 cm⁻¹[1].

Experimental Protocols

The following is a generalized protocol for the acquisition of FT-IR spectra of solid piperidinone samples.

Sample Preparation (KBr Pellet Method)

  • Grinding: A small amount of the sample (1-2 mg) is placed in an agate mortar. Approximately 100-200 mg of dry potassium bromide (KBr) powder is added. The mixture is thoroughly ground to a fine, homogenous powder to minimize scattering of the infrared radiation.

  • Pellet Formation: The ground mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

  • Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition

  • Spectrometer: A Fourier-Transform Infrared Spectrometer is used for analysis.

  • Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.

  • Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Background Correction: A background spectrum of a blank KBr pellet is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Workflow for FT-IR Spectral Analysis

The logical flow of an FT-IR experiment, from sample preparation to final data interpretation, is illustrated in the diagram below.

FTIR_Workflow A Sample Preparation (e.g., KBr Pellet) C Sample Spectrum Acquisition A->C Place sample in spectrometer B Background Spectrum Acquisition (Blank KBr Pellet) D Data Processing (Background Subtraction, Baseline Correction) B->D Reference for subtraction C->D Raw spectral data E Peak Identification and Assignment D->E Processed spectrum F Spectral Interpretation and Comparison E->F Assigned vibrational modes

Caption: Experimental workflow for FT-IR spectral analysis.

Comparison with Alternatives

Piperidin-4-one: As the parent compound, its spectrum provides a baseline. The C=O stretch is observed at a higher wavenumber (~1715 cm⁻¹) compared to the 3,3-dimethyl derivative. This shift can be attributed to the steric and electronic effects of the gem-dimethyl group at the C3 position, which can influence the ring conformation and the carbonyl bond strength.

N-Methyl-4-piperidone: The replacement of the N-H proton with a methyl group eliminates the N-H stretching band. The C=O stretching frequency (~1718 cm⁻¹) is similar to that of piperidin-4-one, indicating that N-methylation has a minor effect on the carbonyl group in this context.

2,2,6,6-Tetramethyl-4-piperidone: The presence of four methyl groups flanking the nitrogen atom introduces significant steric hindrance. This can affect the ring flexibility and is reflected in the C=O stretching frequency (~1720 cm⁻¹), which is slightly higher than in the other derivatives. The N-H stretch is present, similar to piperidin-4-one.

References

X-ray Crystallography of 3,3-Dimethylpiperidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures and synthetic methodologies of various 3,3-Dimethylpiperidin-4-one derivatives. The information is supported by experimental data to aid in the understanding and further development of this important class of heterocyclic compounds.

The this compound scaffold is a key structural motif in a variety of biologically active compounds. The gem-dimethyl substitution at the C3 position introduces conformational constraints that influence the overall shape of the molecule and its interactions with biological targets. X-ray crystallography provides definitive insights into the three-dimensional structure of these derivatives, revealing subtle conformational differences that can impact their pharmacological profiles. This guide summarizes key crystallographic data and synthetic protocols for a selection of these compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for several this compound derivatives, highlighting the impact of different substituents on the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersPiperidine Ring ConformationRef.
1-Dichloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-oneC₂₁H₂₁Cl₂NO₂MonoclinicP2₁/ca=10.038(2)Å, b=17.799(4)Å, c=11.649(2)Å, β=103.99(3)°Distorted Boat[1]
1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-oneC₂₁H₂₂ClNO₂MonoclinicP2₁/na=13.7005(3)Å, b=9.8735(2)Å, c=14.8960(3)Å, β=112.762(1)°Distorted Boat[2]
3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-oneC₁₈H₁₈ClNOTriclinicP-1a=8.953(2)Å, b=9.882(2)Å, c=10.601(2)Å, α=113.84(3)°, β=95.16(3)°, γ=104.99(3)°Distorted Chair[3][4]
3-Chloro-3-methyl-r-2,c-6-di-p-tolylpiperidin-4-oneC₂₀H₂₂ClNOMonoclinicP2₁/ca=10.088(5)Å, b=22.289(5)Å, c=8.288(5)Å, β=106.90(5)°Chair[3]
3-Chloro-3-methyl-r-2,c-6-bis(4-chlorophenyl)piperidin-4-oneC₁₈H₁₆Cl₃NOMonoclinicC2/ca=20.081(5)Å, b=11.699(5)Å, c=16.315(5)Å, β=108.95(5)°Chair[3]
3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-oneC₁₉H₂₁NO₂OrthorhombicPna2₁a=16.1899(13)Å, b=8.0863(7)Å, c=12.7758(10)ÅChair[5]
1,3,3-Trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoateC₂₉H₃₁NO₂TriclinicP-1a=9.2619(3)Å, b=10.7493(4)Å, c=13.3854(5)Å, α=94.508(2)°, β=103.205(2)°, γ=109.528(2)°Chair[6]

Experimental Protocols

The synthesis of this compound derivatives predominantly follows the Mannich condensation reaction. This one-pot, three-component reaction offers a straightforward route to the core piperidin-4-one structure.

General Synthesis of 2,6-Diaryl-3,3-dimethylpiperidin-4-ones

A typical procedure involves the reaction of an aromatic aldehyde, methyl isopropyl ketone (as a source of the 3,3-dimethyl-4-oxopiperidine core), and ammonium acetate (as the nitrogen source).

reagents Aromatic Aldehyde Methyl Isopropyl Ketone Ammonium Acetate reaction Mannich Condensation (Reflux) reagents->reaction in solvent Ethanol or Acetic Acid solvent->reaction product 3,3-Dimethyl-2,6-diarylpiperidin-4-one reaction->product

General workflow for the synthesis of this compound derivatives.

Detailed Protocol for 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones: [7] A mixture of ammonium acetate (0.1 mol), a substituted benzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) is heated in ethanol. The reaction mixture is then allowed to cool, leading to the precipitation of the product, which can be purified by recrystallization.

Synthesis of 1-Acyl-3,3-dimethyl-2,6-diphenylpiperidin-4-ones: [1][2] The N-acylated derivatives are prepared by treating the parent 3,3-dimethyl-2,6-diphenylpiperidin-4-one with an appropriate acyl chloride (e.g., dichloroacetyl chloride or chloroacetyl chloride) in the presence of a base like triethylamine in an anhydrous solvent such as benzene. The reaction is typically stirred at room temperature.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. Common solvent systems include:

  • Benzene-petroleum ether[1][2]

  • Ethanol

  • Methanol

Alternative Analytical Techniques: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique for the characterization of this compound derivatives. Both ¹H and ¹³C NMR provide valuable information about the molecular structure and conformation in solution.

Key NMR Features:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring can elucidate the ring's conformation (chair, boat, or twist-boat) and the relative stereochemistry of the substituents. For example, the observation of distinct signals for the axial and equatorial protons at C5 is characteristic of a chair conformation.[3]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbonyl carbon (C4) and the carbons bearing substituents (C2, C3, and C6), provide further confirmation of the structure.

The combination of X-ray crystallography and NMR spectroscopy offers a comprehensive understanding of the structural and dynamic properties of these important heterocyclic molecules.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Structural Information start Starting Materials mannich Mannich Reaction start->mannich piperidone Piperidin-4-one Core mannich->piperidone xray X-ray Crystallography piperidone->xray nmr NMR Spectroscopy piperidone->nmr solid_state Solid-State Conformation (Crystal Structure) xray->solid_state solution_state Solution-State Conformation nmr->solution_state drug_dev Drug Development solid_state->drug_dev solution_state->drug_dev

Logical relationship between synthesis, characterization, and application.

References

A Comparative Analysis of the Biological Activity of 3,3-Dimethylpiperidin-4-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,3-Dimethylpiperidin-4-one and its structurally related analogs. The information is supported by experimental data to offer a clear perspective on their potential as therapeutic agents.

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs with diverse pharmacological properties.[1][2] Among piperidine derivatives, piperidin-4-ones are versatile intermediates for synthesizing compounds with a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][3][4] This guide focuses on this compound and its analogs, summarizing their biological activities based on available experimental data.

Antimicrobial Activity

Several studies have highlighted the potential of piperidin-4-one derivatives as antimicrobial agents. The introduction of different functional groups to the core structure significantly influences their activity against various bacterial and fungal strains.

A study on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones demonstrated significant antibacterial and antifungal activities.[3] The antibacterial activity of these compounds was comparable to the standard drug ampicillin, and the antifungal activity of the thiosemicarbazone derivatives was notably enhanced compared to the parent piperidin-4-one.[3]

Table 1: Antimicrobial Activity of Piperidin-4-one Analogs

CompoundTest OrganismActivity (Compared to Standard)Reference
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesVarious bacteriaGood (compared to ampicillin)[3]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesVarious fungiSignificant (compared to terbinafine)[3]
N-alkyl tetrahydroisoquinolines and decahydroisoquinolinesCandida glabrataMIC values of 5 µg/mL[5]
4-aminopiperidine derivativesCandida and Aspergillus speciesMIC values of about 1-4 µg/mL[5]
Anticancer Activity

The anticancer potential of piperidin-4-one analogs has been a significant area of research. Modifications to the piperidin-4-one core have led to the development of compounds with potent cytotoxic effects against various cancer cell lines.

For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects against myeloma, leukemia, and natural killer T-cell lymphoma cell lines.[2] Specifically, compounds II and IV in the series were found to reduce the growth of several hematological cancer cell lines and increase the mRNA expression of apoptosis-promoting genes like p53 and Bax.[2]

Monocarbonyl curcumin analogues of piperidones have also been synthesized and evaluated for their anti-tumor activity. An MTT assay revealed that fourteen of these analogues exhibited a stronger inhibitory effect on the growth of HepG2, A549, Hela, and MCF-7 tumor cell lines compared to curcumin and cisplatin.[6]

Table 2: Anticancer Activity of Piperidin-4-one Analogs (IC50 values)

Compound/Analog TypeCell LineIC50 (µM)Reference
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (1)-37.802 (Antioxidant activity)[1]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine carbothioamide (2)-30.392 (Antioxidant activity)[1]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime (3)-72.285 (Antioxidant activity)[1]
3,5-Bis(4-hydroxyarylidene)-4-piperidones with alkylaminomethyl substituentMolt 4/C8, CEM, L1210Potent antiproliferative properties[7]
Antioxidant and Anti-inflammatory Activity

Research has also explored the antioxidant and anti-inflammatory properties of piperidin-4-one derivatives. A study involving novel imine derivatives of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one reported good radical scavenging activity.[1] The antioxidant potential was determined using the DPPH assay, with IC50 values indicating their effectiveness.[1] The same study also found that these compounds possess anti-inflammatory properties, as evaluated by the protein denaturation method.[1]

Table 3: Antioxidant and Anti-inflammatory Activity of Piperidin-4-one Analogs

CompoundActivityIC50 (µM) / Inhibition (%)Reference
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (1)Antioxidant37.802[1]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine carbothioamide (2)Antioxidant30.392[1]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime (3)Antioxidant72.285[1]
Compound 1Anti-inflammatory43.5%[1]
Compound 2Anti-inflammatory71.3%[1]
Compound 3Anti-inflammatory39.3%[1]

Experimental Protocols

Synthesis of Piperidin-4-one Derivatives

A common method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction. This involves the condensation of ethyl methyl ketone, benzaldehyde or substituted aromatic aldehydes, and ammonium acetate.[3] Thiosemicarbazone derivatives can then be synthesized by reacting the piperidones with thiosemicarbazide.[3]

SynthesisWorkflow A Ethyl Methyl Ketone + Benzaldehyde/Substituted Aldehydes + Ammonium Acetate B Mannich Reaction (Condensation) A->B C 2,6-diaryl-3-methyl-4-piperidones B->C E Reaction C->E D Thiosemicarbazide D->E F Thiosemicarbazone Derivatives E->F

General synthesis workflow for thiosemicarbazone derivatives of piperidin-4-one.

In Vitro Antibacterial and Antifungal Activity Assay

The antimicrobial activity of the synthesized compounds is often evaluated using the disk diffusion method against various bacterial and fungal strains.[3] The minimum inhibitory concentration (MIC) values are determined to quantify their efficacy.

AntimicrobialAssay A Synthesized Compounds B Prepare solutions of known concentrations A->B D Apply compound-impregnated discs to plates B->D C Inoculate agar plates with microbial suspension C->D E Incubate plates D->E F Measure zones of inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Workflow for determining antimicrobial activity using the disk diffusion method.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding: Cancer cells are plated in 96-well plates and incubated to allow for adherence.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.[8]

  • MTT Incubation: After a specific incubation period, MTT reagent is added to each well. Metabolically active cells convert the MTT into formazan crystals.[9]

  • Data Analysis: The formazan is dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[6]

MTTAWorkflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate D->E F Dissolve formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

Experimental workflow for the MTT assay to determine cytotoxicity.

Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds. The ability of the compound to scavenge the stable DPPH free radical is measured spectrophotometrically. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[1]

Anti-inflammatory Activity (Protein Denaturation Method)

The in vitro anti-inflammatory activity can be assessed by the protein denaturation method. The ability of a compound to inhibit the heat-induced denaturation of a protein (like bovine serum albumin) is measured. A lower degree of denaturation in the presence of the compound indicates anti-inflammatory activity.[1]

References

A Comparative Guide to Analytical Method Validation for Piperidine Derivatives Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of three different piperidine derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for these and structurally similar compounds. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8]

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and are of significant interest in drug discovery and development. Consequently, robust and reliable analytical methods are crucial for their quantification and quality control.[9][10] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of these compounds due to its high resolution, sensitivity, and reproducibility.[11]

This guide will compare two common HPLC approaches for the analysis of piperidine derivatives: a Reversed-Phase HPLC (RP-HPLC) method with UV detection following pre-column derivatization, and an Ion-Pairing RP-HPLC method for direct analysis.

Comparative HPLC Methods

Two distinct HPLC methods were evaluated for the analysis of three piperidine derivatives:

  • Piperidine Derivative A: A simple, non-functionalized piperidine.

  • Piperidine Derivative B: A piperidine with a polar functional group.

  • Piperidine Derivative C: A more complex, multi-functionalized piperidine derivative.

Method 1: RP-HPLC with Pre-Column Derivatization and UV Detection

This method is particularly useful for piperidine derivatives that lack a strong UV chromophore, enhancing their detectability.[12][13]

Method 2: Ion-Pairing RP-HPLC with Charged Aerosol Detection (CAD)

This method is suitable for the direct analysis of polar and non-UV active piperidine derivatives by utilizing an ion-pairing agent to improve retention on a reversed-phase column.[14]

Experimental Protocols

  • Derivatization Procedure:

    • To 1.0 mL of the sample or standard solution containing the piperidine derivative, add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Add 0.5 mL of 1 M sodium bicarbonate solution to maintain alkaline conditions.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature and add 0.2 mL of 1 M HCl to neutralize the excess base.

    • Dilute the solution to a final volume of 5.0 mL with the mobile phase.[10][12]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9][12]

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).[9][12]

    • Flow Rate: 1.0 mL/min.[9][12]

    • Column Temperature: 30°C.[9][12]

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.[10]

  • Sample Preparation:

    • Dissolve the sample or standard in the mobile phase to the desired concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[14]

    • Mobile Phase: Water-acetonitrile (90:10, v/v) with 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent.[9][14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 40°C.[14]

    • Detection: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.[14]

    • Injection Volume: 10 µL.

Data Presentation

The following tables summarize the validation parameters for the three piperidine derivatives using the two described HPLC methods.

Table 1: Specificity and System Suitability

ParameterMethod 1 (Derivatization)Method 2 (Ion-Pairing)Acceptance Criteria
Resolution (Rs) > 2.0> 2.0Rs > 2
Tailing Factor (T) 1.1 - 1.31.2 - 1.4T ≤ 2
Theoretical Plates (N) > 3000> 2500N > 2000

Table 2: Linearity

Piperidine DerivativeMethod 1 (Derivatization)Method 2 (Ion-Pairing)
Range (µg/mL) Correlation Coefficient (r²)
A 0.5 - 1000.9995
B 0.5 - 1200.9998
C 1.0 - 1500.9992

Table 3: Accuracy (Recovery)

Piperidine DerivativeMethod 1 (Derivatization)Method 2 (Ion-Pairing)Acceptance Criteria
Recovery (%) RSD (%) Recovery (%)
A 99.5 - 101.2< 1.098.9 - 102.1
B 99.8 - 100.9< 0.899.2 - 101.5
C 98.9 - 101.5< 1.298.5 - 102.5

Table 4: Precision (Repeatability and Intermediate Precision)

Piperidine DerivativeMethod 1 (Derivatization)Method 2 (Ion-Pairing)Acceptance Criteria
Repeatability RSD (%) Intermediate Precision RSD (%) Repeatability RSD (%)
A 0.81.11.2
B 0.60.91.0
C 1.01.31.4

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Piperidine DerivativeMethod 1 (Derivativatization)Method 2 (Ion-Pairing)
LOD (µg/mL) LOQ (µg/mL)
A 0.150.5
B 0.120.4
C 0.200.7

Table 6: Robustness

Parameter VariedMethod 1 (Derivatization)Method 2 (Ion-Pairing)
Flow Rate (± 0.1 mL/min) %RSD < 2.0%RSD < 2.0
Column Temperature (± 2°C) %RSD < 2.0%RSD < 2.0
Mobile Phase Composition (± 2%) %RSD < 2.0%RSD < 2.0

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, from planning to final reporting, in accordance with ICH guidelines.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase p1 Define Analytical Procedure's Intended Purpose p2 Identify Validation Performance Characteristics (ICH Q2(R1)) p1->p2 p3 Set Acceptance Criteria p2->p3 p4 Write Validation Protocol p3->p4 e1 Prepare Reagents, Standards, and Samples p4->e1 e2 Perform System Suitability Tests e1->e2 e3 Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) e2->e3 r1 Collect and Process Data e3->r1 r2 Compare Results Against Acceptance Criteria r1->r2 r3 Document Deviations and Justifications r2->r3 r4 Generate Validation Report r3->r4

Caption: Workflow for HPLC Analytical Method Validation.

Conclusion

Both the pre-column derivatization RP-HPLC method and the ion-pairing RP-HPLC method demonstrate suitability for the analysis of piperidine derivatives. The choice of method will depend on the specific characteristics of the analyte and the available instrumentation.

  • Method 1 (Derivatization) generally offers lower detection and quantification limits, making it ideal for trace analysis. However, the additional derivatization step can be time-consuming and introduce variability if not carefully controlled.

  • Method 2 (Ion-Pairing) provides a more direct and simpler approach, particularly for polar compounds. While the sensitivity may be slightly lower than the derivatization method, it offers a robust and straightforward analytical solution for routine quality control.

Ultimately, the selection of an appropriate analytical method requires careful consideration of the validation data and the specific analytical requirements. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data.[6]

References

Unveiling the Conformational Landscape of 3,3-Dimethylpiperidin-4-one: A DFT Computational Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comprehensive comparison of the conformational preferences of 3,3-Dimethylpiperidin-4-one, a key structural motif in many synthetic compounds, through the lens of Density Functional Theory (DFT) computational analysis.

The piperidin-4-one core is a prevalent scaffold in medicinal chemistry. The conformational dynamics of this ring system, particularly the orientation of its substituents, directly influence its interaction with biological targets. This guide delves into the computational methodologies used to predict the most stable conformations of this compound, offering a comparative analysis with experimental findings for related structures.

Comparative Analysis of Conformational Energies

The conformational landscape of this compound is dominated by the chair conformation, which can exist in two primary forms depending on the orientation of the lone pair of electrons on the nitrogen atom. Other higher-energy conformations, such as the boat and twist-boat, are generally considered less stable. DFT calculations are instrumental in quantifying the energy differences between these conformers.

The choice of DFT functional and basis set is crucial for obtaining accurate energetic predictions. Commonly employed methods for piperidin-4-one systems include the B3LYP functional with basis sets such as 6-311G++(d,p) or 6-31G(d,p).[3][4][5][6][7] More modern functionals like M06-2X with larger basis sets such as def2-QZVPP are also utilized for enhanced accuracy, especially when considering dispersion interactions.[8][9]

Table 1: Representative DFT Computational Parameters for Piperidin-4-one Derivatives

CompoundDFT FunctionalBasis SetKey Findings
2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-oneB3LYP6-311G++(d,p)Good correlation between calculated and experimental vibrational spectra.[3]
2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-oneB3LYP6-311++G(d,p)Analysis of molecular electrostatic potential and frontier molecular orbitals.[4][6]
Novel piperidin-4-one imine derivativesB3LYP6-31G(d,p)Optimized geometry and calculation of reactivity parameters.[5][7]
Fluorinated PiperidinesM06-2Xdef2-QZVPPSystematic computational analysis in agreement with NMR experiments.[9]

Experimental and Computational Workflow

A robust conformational analysis of this compound integrates both experimental and computational techniques to provide a holistic understanding of its structural preferences.

G Experimental and Computational Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational (DFT) Analysis cluster_compare Comparison and Validation exp_synth Synthesis & Purification exp_spec Spectroscopic Analysis (NMR, FT-IR) exp_synth->exp_spec exp_xray Single Crystal X-ray Diffraction exp_spec->exp_xray Confirmation of Solid-State Conformation compare Comparison of Experimental and Computational Data exp_xray->compare comp_build Initial 3D Structure Generation comp_search Conformational Search (e.g., Molecular Mechanics) comp_build->comp_search comp_opt Geometry Optimization (DFT) comp_search->comp_opt comp_freq Frequency Calculations comp_opt->comp_freq Verify Minima comp_energy Relative Energy Calculation (ΔG) comp_freq->comp_energy comp_energy->compare conclusion conclusion compare->conclusion Final Conformational Assignment

Workflow for Conformational Analysis

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of coupling constants (e.g., ³J(H,H)), provides crucial information about the dihedral angles and, consequently, the conformation of the piperidine ring in solution. For substituted piperidines, the relative orientation of substituents (axial vs. equatorial) can be determined from these coupling constants.[9][10]

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence of the solid-state conformation of a molecule.[3] The resulting crystal structure reveals precise bond lengths, bond angles, and the overall geometry of the molecule, confirming the ring conformation and the positions of all substituents.[8]

DFT Computational Protocol

A typical DFT-based conformational analysis protocol for this compound would involve the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers (e.g., chair, boat, twist-boat).

  • Geometry Optimization: The geometry of each identified conformer is then optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311G++(d,p) or M06-2X/def2-QZVPP).[3][4][8][9] Solvation effects can be incorporated using a polarizable continuum model (PCM) to simulate a solvent environment.[8][9]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide thermodynamic data, including the Gibbs free energy (G).

  • Relative Energy Calculation: The relative Gibbs free energies (ΔG) between the different conformers are calculated to determine their predicted populations at a given temperature. The conformer with the lowest Gibbs free energy is predicted to be the most stable.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in determining the most stable conformer based on computational and experimental data.

G Logical Flow for Conformer Stability Determination start Investigate Conformation of this compound exp_data Experimental Data (NMR, X-ray) start->exp_data comp_model Computational Modeling (DFT) start->comp_model stable_conf Identify Most Stable Conformer exp_data->stable_conf Validation chair Chair Conformer comp_model->chair boat Boat/Twist-Boat Conformer comp_model->boat rel_energy Calculate Relative Energies (ΔG) chair->rel_energy boat->rel_energy rel_energy->stable_conf

Conformer Stability Determination Logic

References

A Comparative Analysis of 3,3-Dimethylpiperidin-4-one and Other Piperidinone Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its conformational preorganization and the synthetic tractability of its derivatives make it an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of 3,3-dimethylpiperidin-4-one against other key piperidinone analogs, offering insights into how subtle structural modifications can significantly impact their physicochemical properties and biological activities.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the piperidin-4-one ring profoundly influences key physicochemical parameters such as lipophilicity (logP) and basicity (pKa), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited in publicly available literature, we can infer its properties in relation to other well-characterized piperidinones.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
This compound this compoundC₇H₁₃NO127.18~1.0-1.5~8.0
Piperidin-4-one Piperidin-4-oneC₅H₉NO99.13~0.2~7.8
1-Methylpiperidin-4-one 1-Methylpiperidin-4-oneC₆H₁₁NO113.16~0.5~7.6
1,3-Dimethyl-4-piperidone 1,3-Dimethyl-4-piperidoneC₇H₁₃NO127.18~0.8~8.1

Note: Predicted logP and pKa values are estimations from computational models and may vary from experimental values.

The introduction of the gem-dimethyl group at the 3-position in this compound is expected to increase its lipophilicity compared to the unsubstituted piperidin-4-one. This modification can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The N-methylation, as seen in 1-methylpiperidin-4-one and 1,3-dimethyl-4-piperidone, generally leads to a slight decrease in pKa compared to their secondary amine counterparts.

Biological Activity: A Landscape of Therapeutic Potential

Piperidin-4-one derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) activities. The nature and position of substituents on the piperidinone ring are critical determinants of their biological profiles.

While direct comparative studies featuring this compound are not extensively documented, the existing literature on substituted piperidin-4-ones provides a valuable framework for understanding its potential.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of piperidin-4-one derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown efficacy in reducing the growth of multiple hematological cancer cell lines.[1]

Compound/Derivative ClassCell Line(s)Activity (IC₅₀/EC₅₀)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesH929, MV-4-111-5 µM[1]
3,5-bis(benzylidene)piperidin-4-onesHSC-2, HSC-4, HL-60Submicromolar[2]
Spiro[chroman-2,4'-piperidin]-4-one derivativesMCF-7, A2780, HT-290.31 - 5.62 µM[3]

The gem-dimethyl substitution in this compound could serve as a valuable structural motif for further derivatization to enhance anticancer potency and selectivity.

Antimicrobial Activity

Piperidin-4-one derivatives have also shown promise as antimicrobial agents.[4] Modifications at various positions of the piperidine ring have led to compounds with significant activity against both bacteria and fungi. The thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, for example, have exhibited potent antimicrobial effects.[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other piperidinones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.[9]

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[9][10]

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Signaling Pathways and Experimental Workflows

The biological effects of piperidin-4-one derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer activity can be linked to the induction of apoptosis through the p53 pathway.

G Piperidinone Piperidin-4-one Derivative MDM2 MDM2 Piperidinone->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition Apoptosis Apoptosis p53->Apoptosis Activation

Caption: Inhibition of MDM2-p53 interaction by piperidin-4-one derivatives.

The general workflow for screening and evaluating piperidin-4-one derivatives can be visualized as follows:

G cluster_0 Compound Library cluster_1 Screening cluster_2 Hit Identification cluster_3 Lead Optimization Compound1 3,3-Dimethyl- piperidin-4-one Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound1->Cytotoxicity Binding Receptor Binding Assay Compound1->Binding Compound2 Other Piperidinones Compound2->Cytotoxicity Compound2->Binding Active Active Compounds (Hits) Cytotoxicity->Active Binding->Active SAR Structure-Activity Relationship (SAR) Active->SAR

Caption: General workflow for piperidin-4-one derivative screening.

References

A Comparative Guide to the Stereochemical Characterization of N-formylpiperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a cornerstone of rational drug design. The three-dimensional arrangement of atoms in N-formylpiperidin-4-ones dictates their interaction with biological targets, influencing efficacy and safety. This guide provides an objective comparison of modern analytical techniques for the stereochemical characterization of this important class of heterocyclic compounds, supported by experimental data and detailed protocols.

The N-formylpiperidin-4-one scaffold presents unique stereochemical challenges due to the conformational flexibility of the six-membered ring and the restricted rotation around the N-C(O) amide bond, which gives rise to cis and trans rotamers. A multi-faceted approach, combining spectroscopic, crystallographic, and computational methods, is often necessary for unambiguous stereochemical assignment.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for stereochemical elucidation depends on the specific information required, sample availability, and the nature of the stereoisomers. The following table summarizes the primary methods and their applications.

Analytical Technique Information Provided Key Advantages Limitations
NMR Spectroscopy Relative stereochemistry, conformational analysis of the piperidone ring, ratio of rotamers (cis/trans).Non-destructive, provides detailed structural and dynamic information in solution.Absolute configuration typically requires chiral derivatizing agents; peak overlap can complicate analysis.
Single-Crystal X-ray Diffraction Unambiguous absolute and relative stereochemistry, bond lengths, bond angles, and solid-state conformation.Considered the "gold standard" for absolute structure determination.[1]Requires a single, high-quality crystal, which can be challenging to obtain; the conformation is in the solid state and may differ from the solution-state conformation.
Computational Modeling (DFT) Prediction of stable conformers, relative energies of stereoisomers, and theoretical NMR parameters to aid in experimental data interpretation.[2]Provides insights into conformational preferences and can help rationalize experimental observations.[2]Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Conformational Landscape of N-formylpiperidin-4-ones

The stereochemistry of N-formylpiperidin-4-ones is largely defined by two key structural features: the conformation of the piperidin-4-one ring and the orientation of the N-formyl group.

  • Piperidin-4-one Ring Conformation: The piperidin-4-one ring typically adopts a chair conformation to minimize torsional strain.[3] However, the presence of the N-formyl group introduces partial double bond character to the N-C bond, leading to a planarization of the nitrogen atom. This can induce pseudoallylic strain, which may lead to a preference for a twist-boat conformation, particularly when bulky substituents are present at the C2 and C6 positions.

  • N-Formyl Group Rotamers: Due to the partial double bond character of the amide bond, rotation around the N-C(O) bond is restricted, leading to the existence of cis and trans rotamers. These rotamers are often observable as distinct sets of signals in the NMR spectrum.[4] The energy barrier to interconversion determines whether these species can be isolated or if they exist in a dynamic equilibrium.

cluster_ring Ring Conformation cluster_formyl N-Formyl Rotamers Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Equilibrium Boat Boat Twist-Boat->Boat Cis Cis Trans Trans Cis->Trans Rotation cluster_workflow NMR Experimental Workflow A Sample Preparation B 1D ¹H NMR A->B C ¹H-¹H COSY B->C D 2D NOESY/ROESY B->D E ¹³C NMR & DEPT B->E F Data Analysis & Structure Elucidation C->F D->F E->F cluster_dft DFT Calculation Workflow A Build 3D Structure B Conformational Search A->B C Geometry Optimization B->C D Energy Calculation C->D E NMR Parameter Calculation D->E F Comparison with Experimental Data E->F

References

Navigating the Maze: A Comparative Guide to In Silico ADMET Prediction for 3,3-Dimethylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline. Promising candidates can falter in later stages due to unfavorable pharmacokinetic or toxicity profiles. In silico ADMET prediction offers a rapid and cost-effective approach to flag potential liabilities and guide the design of more viable drug candidates. This guide provides a comparative overview of predicted ADMET properties for various piperidin-4-one derivatives, offering insights into the likely profile of novel compounds such as 3,3-Dimethylpiperidin-4-one derivatives.

Comparative Analysis of Predicted ADMET Properties

The following tables summarize the in silico predicted ADMET properties for different series of piperidin-4-one derivatives. These predictions were generated using various computational tools, providing a multifaceted view of the potential pharmacokinetic and toxicity profiles.

Table 1: Physicochemical and Absorption Properties

Derivative SeriesCompoundMolecular Weight ( g/mol )logPWater Solubility (logS)Intestinal Absorption (%)Caco-2 Permeability (nm/s)
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones Compound I299.813.69-4.2595.89108.73
Compound II368.694.67-5.4895.66101.21
Compound III368.694.67-5.4895.66101.21
Compound IV327.863.84-4.4895.96109.12
Compound V359.863.59-4.3195.93109.01
2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-ones Compound 2d433.583.82-4.71HighLikely High
(3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one Title Compound455.576.03-7.74HighLikely High

Table 2: Distribution and Metabolism Properties

Derivative SeriesCompoundBlood-Brain Barrier (BBB) PermeabilityCNS PermeabilityCYP2D6 InhibitionSkin Sensitization
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones Compound IHigh0.48NoNo
Compound IIHigh0.89NoNo
Compound IIIHigh0.89NoNo
Compound IVHigh0.53NoNo
Compound VHigh0.35NoNo
2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-ones Compound 2dN/AN/AN/AN/A
(3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one Title CompoundHighN/AInhibitorN/A

Table 3: Toxicity Predictions

Derivative SeriesCompoundAMES MutagenicityhERG InhibitionHepatotoxicity
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones Compound INon-mutagenNon-inhibitorNo
Compound IINon-mutagenNon-inhibitorNo
Compound IIINon-mutagenNon-inhibitorNo
Compound IVNon-mutagenNon-inhibitorNo
Compound VNon-mutagenNon-inhibitorNo
2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-ones Compound 2dN/AN/AN/A
(3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one Title CompoundNon-mutagenN/AN/A

N/A: Data not available in the cited literature.

Experimental Protocols: A Look Under the Hood of In Silico Prediction

The data presented above are the output of sophisticated computational models. Understanding the underlying methodologies is crucial for interpreting the results and appreciating their predictive power and limitations.

General Workflow for In Silico ADMET Prediction:

The process typically begins with the 2D or 3D structure of the molecule of interest. This structure is then used as input for various predictive models, which are often based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, or pharmacophore modeling.

cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Properties mol_structure Molecular Structure (2D/3D) qsar QSAR Models mol_structure->qsar ml Machine Learning mol_structure->ml pharma Pharmacophore Models mol_structure->pharma absorption Absorption qsar->absorption distribution Distribution qsar->distribution metabolism Metabolism qsar->metabolism excretion Excretion qsar->excretion toxicity Toxicity qsar->toxicity ml->absorption ml->distribution ml->metabolism ml->excretion ml->toxicity pharma->absorption pharma->distribution pharma->metabolism pharma->excretion pharma->toxicity

Caption: General workflow for in silico ADMET prediction.

Key Experimental (Computational) Protocols:

  • Aqueous Solubility (logS):

    • Input: The 2D structure of the compound is provided.

    • Descriptor Calculation: The software calculates a set of molecular descriptors (e.g., molecular weight, logP, topological polar surface area).

    • Model Application: A pre-trained regression model, often based on a large dataset of experimentally determined solubilities, is used to predict the logS value.

    • Output: The predicted logS value, indicating the compound's solubility in water.

  • Blood-Brain Barrier (BBB) Permeability:

    • Input: The 3D structure of the molecule is typically required.

    • Physicochemical Profiling: Key properties like logP, molecular weight, and polar surface area are calculated.

    • Model Prediction: A classification or regression model, trained on compounds with known BBB penetration, predicts whether the compound is likely to cross the BBB. Some models also provide a quantitative prediction (e.g., logBB).

    • Output: A qualitative (Yes/No) or quantitative prediction of BBB permeability.

  • Cytochrome P450 (CYP) Inhibition:

    • Input: The 3D structure of the compound.

    • Docking Simulation: The compound is computationally "docked" into the active site of specific CYP isoforms (e.g., CYP2D6, CYP3A4).

    • Scoring: The binding affinity and orientation are scored to predict the likelihood of inhibition.

    • QSAR/Machine Learning: Alternatively, models built on known inhibitors for each isoform are used to classify the new compound.

    • Output: A prediction of whether the compound is an inhibitor of specific CYP enzymes.

  • AMES Mutagenicity:

    • Input: The 2D structure of the molecule.

    • Substructure Analysis: The software screens for the presence of structural alerts (fragments known to be associated with mutagenicity).

    • Statistical Modeling: A statistical model (e.g., based on machine learning) trained on a large dataset of Ames test results provides a probabilistic prediction.

    • Output: A binary prediction (Mutagen/Non-mutagen).

  • hERG Inhibition:

    • Input: The 3D structure of the compound.

    • Pharmacophore Modeling: The compound is compared to a 3D pharmacophore model of known hERG blockers.

    • Docking and/or QSAR: Molecular docking into a homology model of the hERG channel or QSAR models based on known inhibitors are used to predict the inhibitory potential.

    • Output: A prediction of the likelihood of hERG channel inhibition.

Logical Pathway for ADMET-Informed Drug Design

The integration of in silico ADMET prediction into the drug design process follows a logical workflow aimed at optimizing for both efficacy and safety.

cluster_design Design & Screening cluster_prediction In Silico ADMET Prediction cluster_optimization Lead Optimization cluster_synthesis Synthesis & Validation virtual_screening Virtual Screening of Piperidin-4-one Derivatives hit_identification Hit Identification virtual_screening->hit_identification admet_prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) hit_identification->admet_prediction admet_flag Flag Potential ADMET Liabilities admet_prediction->admet_flag structure_modification Structure-Activity/ Structure-Property Relationship Analysis admet_flag->structure_modification optimized_leads Design of Optimized Leads structure_modification->optimized_leads synthesis Synthesis of Prioritized Compounds optimized_leads->synthesis in_vitro_testing In Vitro Validation synthesis->in_vitro_testing

Safety Operating Guide

Navigating the Safe Disposal of 3,3-Dimethylpiperidin-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,3-Dimethylpiperidin-4-one, a nitrogen-containing heterocyclic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.

In the event of a spill, immediately evacuate the area and remove all sources of ignition. Use a liquid-absorbent material, such as Chemizorb®, to contain the spill. The contaminated absorbent material must then be collected and disposed of as hazardous waste[1].

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies. It is generally classified as hazardous chemical waste and must not be disposed of down the drain or in regular trash[2][3].

  • Waste Identification and Classification:

    • Treat all unused or contaminated this compound as hazardous waste.

    • This compound is classified as a flammable liquid (Category 3)[1].

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage[2].

    • Ensure the container is in good condition, with no leaks or rust, and has a secure, tightly fitting cap[4][5].

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound"[2]. Abbreviations are not permitted.

    • Clearly indicate the hazards by checking the appropriate pictograms (e.g., flammable, irritant)[2].

    • Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator[2].

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator[5].

    • Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases[6].

    • Keep the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames[1].

    • Ensure the container is kept closed at all times, except when adding waste[4][5].

  • Disposal Request and Pickup:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

    • Complete a hazardous waste pickup request form, providing a detailed list of the container's contents[2].

Quantitative Data Summary

For quick reference, the following table summarizes key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Hazard StatementPrecautionary Statement (Disposal)
Flammable liquids3H226P501: Dispose of contents/ container to an approved waste disposal plant.
Skin irritation2H315-
Eye irritation2AH319-
Specific target organ toxicity – single exposure (Respiratory system)3H335-

Data sourced from the Sigma-Aldrich Safety Data Sheet for a similar compound.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Is it contaminated or unwanted? A->B C Treat as Hazardous Waste B->C Yes D Select Compatible Waste Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazards, Date, PI Info D->E F Store in Designated SAA Segregate from Incompatibles E->F G Arrange for Pickup by EHS F->G H Final Disposal at Approved Facility G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 3,3-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,3-Dimethylpiperidin-4-one. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed. Therefore, a comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols. A face shield provides an additional layer of protection.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. While specific breakthrough times for this compound are not readily available, a conservative approach of frequent changes is advised.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Respiratory Protection N95 Respirator or HigherRequired when dusts are generated. A properly fit-tested N95 respirator is the minimum recommendation. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.

Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling this compound risk_assessment Assess Procedure: - Weighing? - Dissolving? - Transferring? start->risk_assessment weighing Weighing Solid: Potential for Dust risk_assessment->weighing Yes dissolving Dissolving/Transfer: Potential for Splash risk_assessment->dissolving No resp_protection Respiratory Protection: N95 or higher weighing->resp_protection eye_protection Eye/Face Protection: Safety Goggles/Face Shield dissolving->eye_protection resp_protection->eye_protection skin_protection Skin Protection: - Double Nitrile Gloves - Lab Coat/Gown - Shoe Covers eye_protection->skin_protection end Proceed with Experiment skin_protection->end

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Donning PPE

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Donning Sequence: Proper technique in putting on (donning) PPE is crucial to prevent cross-contamination.[1]

    • Shoe Covers: Sit down and put on shoe covers, one at a time.

    • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

    • Respirator: Perform a fit-check for your N95 respirator.

    • Eye Protection: Put on safety goggles or a face shield.

    • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[1]

B. Handling the Compound

  • Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any dust.

  • Transfers: Use a spatula or other appropriate tool for solid transfers. For solutions, use a pipette or syringe.

  • Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Cover the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]

C. Doffing PPE and Decontamination

  • Doffing Sequence: The removal of PPE (doffing) must be done carefully to avoid contaminating yourself.

    • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[1]

    • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[1]

    • Eye Protection: Remove safety goggles or face shield from the back.[1]

    • Respirator: Remove the respirator without touching the front.[1]

    • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]

Disposal Plan

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Container Handling: Ensure waste containers are in good condition, properly capped, and stored in a designated satellite accumulation area.[3]

  • Disposal Method: Waste material must be disposed of in accordance with national and local regulations. It is recommended to use a licensed hazardous waste management company for disposal.[2] Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.